molecular formula C24H30O3 B12422316 Drospirenone-d4

Drospirenone-d4

カタログ番号: B12422316
分子量: 370.5 g/mol
InChIキー: METQSPRSQINEEU-MIWNBHHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Drospirenone-d4 is a useful research compound. Its molecular formula is C24H30O3 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C24H30O3

分子量

370.5 g/mol

IUPAC名

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',4',4'-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5D2,8D2

InChIキー

METQSPRSQINEEU-MIWNBHHDSA-N

異性体SMILES

[2H]C1(C(=O)O[C@@]2(C1([2H])[2H])[C@H]3C[C@H]3[C@@H]4[C@@]2(CC[C@H]5[C@H]4[C@H]6C[C@H]6C7=CC(=O)CC[C@]57C)C)[2H]

正規SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

製品の起源

United States

Foundational & Exploratory

What is Drospirenone-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on its Core Applications in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drospirenone-d4, a deuterated analog of Drospirenone. It is intended to serve as a critical resource for professionals in drug development and research, detailing its primary application as a stable isotope-labeled internal standard in quantitative bioanalytical methods. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the typical analytical workflow.

Core Concepts: The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, accuracy and precision are paramount. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS assays. A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). Because their physicochemical properties are nearly identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency and matrix effects in the mass spectrometer.

This compound serves this exact purpose for the quantification of Drospirenone. By adding a known quantity of this compound to samples at the beginning of the preparation process, it effectively normalizes for variability that can be introduced during sample extraction, handling, and analysis. This ratiometric measurement of the analyte to the internal standard is the cornerstone of robust and reliable bioanalytical methods, ensuring data integrity for regulatory submissions.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.

PropertyValue
Chemical Name 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1')-spiro-5']perhydrofuran-2'-one-d4
Molecular Formula C₂₄H₂₆D₄O₃[1]
Molecular Weight 370.52 g/mol [1]
Accurate Mass 370.2446[1]
CAS Number 2376035-94-6[1]
Purity >95% (HPLC)[1]
Isotopic Enrichment >95%
Appearance Off-white Foam
Storage Temperature +4°C or -20°C
Solubility Chloroform

Primary Use in Research: An Internal Standard for Quantitative Bioanalysis

The primary and critical application of this compound in a research setting is as an internal standard for the accurate quantification of Drospirenone in biological matrices such as human plasma. This is essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug, and for bioequivalence studies, which compare the bioavailability of a generic drug to its brand-name counterpart.

The use of this compound in these studies allows for the mitigation of analytical variability, including:

  • Sample Preparation: Losses during extraction and handling.

  • Chromatographic Effects: Variations in retention time and peak shape.

  • Mass Spectrometric Effects: Ion suppression or enhancement due to the sample matrix.

By tracking the signal of this compound relative to Drospirenone, researchers can confidently and accurately determine the concentration of Drospirenone in unknown samples.

Experimental Protocols: Quantification of Drospirenone in Human Plasma using LC-MS/MS

The following is a detailed methodology for the quantification of Drospirenone in human plasma, utilizing this compound as an internal standard. This protocol is based on established bioanalytical methods.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: To 500 µL of human plasma in a polypropylene tube, add a known and fixed amount of this compound internal standard solution.

  • Extraction: Add 2 mL of an organic extraction solvent mixture (e.g., tert-Butyl methyl ether: n-Hexane).

  • Vortexing: Vortex the tubes for approximately 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at 4°C to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a solution of acetonitrile and water for injection into the LC-MS/MS system.

HPLC Conditions
  • System: A high-performance liquid chromatography (HPLC) system, such as a Shimadzu Nexera.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) maintained at 30°C.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 5mM Ammonium Formate buffer.

    • Mobile Phase B: Acetonitrile:Methanol mixture.

  • Flow Rate: 300 µL/min.

  • Injection Volume: 10 µL.

  • Total Run Time: Approximately 8.0 minutes.

Mass Spectrometry Conditions
  • System: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 5500, equipped with a Turbo V™ source.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MRM Transitions:

    • Drospirenone: 367.1 -> 97.00

    • This compound: 371.1 -> 97.00

  • Key Source Parameters:

    • IonSpray Voltage: +5500 V

    • Source Temperature: 550°C

    • Nebulizing Gas (GS1): 50

    • Drying Gas (GS2): 55

    • Curtain Gas: 30

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the bioanalytical quantification of Drospirenone using this compound.

experimental_workflow Bioanalytical Workflow for Drospirenone Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Spike with this compound (Internal Standard) plasma->add_is extract Liquid-Liquid Extraction (TBME:n-Hexane) add_is->extract vortex Vortex (2 min) extract->vortex centrifuge Centrifuge (4°C) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Acetonitrile/Water evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separate_lc Chromatographic Separation (C18 Column) inject->separate_lc ionize Electrospray Ionization (ESI+) separate_lc->ionize detect_ms Tandem Mass Spectrometry (MRM Detection) ionize->detect_ms integrate Peak Integration detect_ms->integrate ratio Calculate Peak Area Ratio (Drospirenone / this compound) integrate->ratio quantify Quantify Concentration (Calibration Curve) ratio->quantify report Final Concentration Report quantify->report

Caption: Bioanalytical workflow for Drospirenone quantification.

The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard for quantification.

logical_relationship Principle of Quantification using a Stable Isotope-Labeled Internal Standard analyte Drospirenone (Analyte) Unknown Concentration sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (IS) Known Concentration is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms Variable Recovery & Matrix Effects analyte_response Analyte Response (Peak Area) lcms->analyte_response is_response IS Response (Peak Area) lcms->is_response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_response->ratio final_conc Final Analyte Concentration ratio->final_conc calibration_curve Calibration Curve calibration_curve->final_conc Comparison

Caption: Principle of quantification using a stable isotope-labeled internal standard.

References

Drospirenone-d4 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drospirenone-d4, a stable isotope-labeled internal standard, essential for the accurate quantification of drospirenone in complex biological matrices. Drospirenone is a synthetic progestin widely used in oral contraceptives. Accurate bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, offering unparalleled precision and accuracy.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added at a known concentration to samples, calibrators, and quality controls.[1] The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[1] Stable isotope-labeled (SIL) internal standards, where several atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), are considered the most effective.[1] this compound is structurally identical to drospirenone, except for the presence of four deuterium atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave nearly identically during sample preparation and analysis.[1][2] This co-elution and similar behavior effectively compensate for variations in sample extraction, injection volume, and matrix effects, which are common sources of error in bioanalytical methods.

Synthesis of this compound

While specific synthesis routes for this compound are not extensively published in peer-reviewed literature, the general synthesis of drospirenone involves multi-step processes. The introduction of deuterium atoms can be strategically planned at various stages of the synthesis of the parent molecule. Based on the known synthesis of drospirenone, deuteration could be achieved through methods such as using deuterated reagents or performing isotopic exchange reactions on a suitable intermediate.

One plausible approach involves the use of a deuterated starting material or reagent during the construction of the spirolactone ring or another part of the steroid skeleton. For instance, a Grignard reaction or the addition of a lithium reagent with a deuterated component could be employed. Another potential method is the catalytic deuteration of an unsaturated precursor of drospirenone. The exact position of the deuterium labels in commercially available this compound is crucial for its function as an internal standard and is determined during its synthesis.

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₂₄H₂₆D₄O₃
Molecular Weight370.52 g/mol
Unlabeled CAS Number67392-87-4
Labeled CAS Number2376035-94-6
Purity>95% (HPLC)
Isotopic Enrichment>95%
Storage Conditions+4°C or -20°C

Experimental Protocols

The following sections detail established methodologies for the quantification of drospirenone in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is suitable for extracting drospirenone from plasma samples.

  • Aliquot Plasma: Pipette 500 µL of human plasma into a clean polypropylene tube.

  • Spike Internal Standard: Add 10 µL of this compound internal standard solution to each sample.

  • Add Extraction Solvent: Add 2 mL of a tert-Butyl methyl ether (TBME) and n-Hexane mixture.

  • Vortex: Vortex the tubes for a set amount of time to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge the samples at 4°C to separate the organic and aqueous layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE can offer a cleaner extract compared to LLE by selectively isolating the analyte.

  • Conditioning: Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a specific solvent to remove interfering substances.

  • Elution: Elute drospirenone and this compound from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following tables summarize the instrumental parameters for a typical LC-MS/MS method for drospirenone quantification.

Table 1: HPLC/UPLC Conditions

ParameterCondition 1Condition 2
System Shimadzu Nexera with 30AC auto samplerWaters ACQUITY UPLC System
Column C18 (50 x 2.1 mm, 5 µm)Not specified
Column Temperature 30°CNot specified
Mobile Phase A 5mM Ammonium Formate bufferNot specified
Mobile Phase B Acetonitrile:MethanolNot specified
Flow Rate 300 µL/minNot specified
Injection Volume 10 µLNot specified
Total Run Time 8.0 minutes3 minutes
Elution GradientNot specified

Table 2: Mass Spectrometry Conditions

ParameterSetting
Mass Spectrometer SCIEX Triple Quad™ 5500
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition (Drospirenone) 367.1 -> 97.00
MRM Transition (this compound) 371.1 -> 97.00
Dwell Time 200 ms
Declustering Potential (DP) 100 V (Drospirenone), 121 V (this compound)
Entrance Potential (EP) 15 V (Drospirenone), Not specified (this compound)
Collision Energy (CE) 49 V (Drospirenone), 29 V (this compound)
Collision Cell Exit Potential (CXP) 16 V (Drospirenone), 14 V (this compound)

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.5 to 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Correlation Coefficient (r²) > 0.997
Accuracy and Precision Within 15% of expected values for QC samples

Visualizations

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of drospirenone in a biological matrix using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (LC) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow for drospirenone quantification.

Logical Relationship of Internal Standard Function

This diagram explains the principle of using a stable isotope-labeled internal standard to correct for analytical variability.

G cluster_analyte Analyte (Drospirenone) cluster_is Internal Standard (this compound) cluster_variability Sources of Variability cluster_correction Correction and Quantification Analyte_Initial Initial Concentration (Unknown) Analyte_Response Measured MS Response (Variable) Analyte_Initial->Analyte_Response Ratio Response Ratio (Analyte/IS) is Constant Analyte_Response->Ratio IS_Initial Initial Concentration (Known) IS_Response Measured MS Response (Variable) IS_Initial->IS_Response IS_Response->Ratio Matrix Matrix Effects Matrix->Analyte_Response Matrix->IS_Response Extraction_Var Extraction Inconsistency Extraction_Var->Analyte_Response Extraction_Var->IS_Response Injection_Var Injection Volume Variation Injection_Var->Analyte_Response Injection_Var->IS_Response Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of internal standard correction in LC-MS/MS.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of drospirenone in various biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods effectively mitigates variability arising from sample preparation and instrumental analysis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable bioanalytical assays for drospirenone. The implementation of such methods is critical for advancing clinical research and ensuring the safety and efficacy of drospirenone-containing pharmaceutical products.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and analytical chemistry.

Chemical Properties of this compound

This compound is a stable isotope-labeled version of Drospirenone, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of four deuterium atoms increases the molecular weight, allowing for its differentiation from the unlabeled drug in biological matrices.

The key chemical and physical properties of this compound are summarized in the table below:

PropertyValueReferences
Chemical Name 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(beta-1)-spiro-5]perhydrofuran 2`-one-d4[3, 7]
Molecular Formula C₂₄H₂₆D₄O₃[1, 2, 3, 4, 5]
Molecular Weight 370.52 g/mol [1, 2, 3, 4, 5]
CAS Number 2376035-94-6[1, 2]
Appearance White to off-white or yellow solid/crystalline powder[6]
Purity >95% (typically analyzed by HPLC)[2]
Solubility Soluble in Chloroform, Methanol, and DMSO (10 mM)[5, 6]
Storage Temperature +4°C or -20°C for long-term stability[2, 15]
Unlabeled CAS 67392-87-4[1, 2]

Synthesis of this compound

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, the general synthetic routes for unlabeled Drospirenone are well-documented in numerous patents. The synthesis of this compound would follow a similar pathway, with the introduction of deuterium atoms at specific positions. Based on the chemical structure, the four deuterium atoms are located on the lactone ring.

A plausible synthetic approach would involve the use of a deuterated reagent during the formation of the spirolactone ring. A generalized conceptual workflow for the synthesis is presented below.

G Conceptual Synthetic Workflow for this compound A Drospirenone Precursor (e.g., 17-keto steroid) B Introduction of a Deuterated C3 Side Chain A->B Reaction with a deuterated reagent C Cyclization to form Deuterated Spirolactone Ring B->C Intramolecular cyclization D Further Modifications and Purification C->D Chromatography E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Note: A specific, publicly available, step-by-step experimental protocol for the synthesis of this compound could not be located in the searched resources. The following is a generalized protocol for the deuteration of steroids which could be adapted for the synthesis of this compound. This protocol is for informational purposes only and should be adapted and optimized by qualified personnel.

General Protocol for Deuteration of a Steroid Precursor:

  • Preparation of the Deuterated Reagent: A suitable three-carbon side chain precursor would be synthesized using deuterated starting materials. For example, a deuterated propargyl alcohol derivative could be prepared.

  • Reaction with the Steroid Core: The deuterated reagent would be reacted with a suitable Drospirenone precursor, such as a 17-keto steroid derivative. This reaction is often a nucleophilic addition to the ketone.

  • Cyclization: The introduced deuterated side chain is then cyclized to form the spirolactone ring. This can be achieved through various methods, often involving acidic or basic conditions.

  • Modification of the Steroid Backbone: Subsequent steps would involve modifications to the steroid A and B rings to introduce the characteristic features of Drospirenone, such as the α,β-unsaturated ketone.

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity.

Signaling Pathways of Drospirenone

The pharmacological effects of Drospirenone are mediated through its interaction with several nuclear hormone receptors. As this compound is chemically identical to Drospirenone, apart from the isotopic labeling, it is expected to have the same mechanism of action. Drospirenone acts as an agonist at the progesterone receptor and as an antagonist at the mineralocorticoid and androgen receptors.

Progesterone Receptor (PR) Signaling

As a progestin, Drospirenone binds to and activates the progesterone receptor. This is the primary mechanism for its contraceptive effect.

G Drospirenone Progesterone Receptor Signaling cluster_0 Cytoplasm cluster_1 Nucleus Drospirenone Drospirenone PR Progesterone Receptor (PR) -HSP Complex Drospirenone->PR Binding PR_active Activated PR Dimer PR->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binding to DNA Transcription Modulation of Gene Transcription PRE->Transcription Cellular_Response Contraceptive Effect (e.g., inhibition of ovulation) Transcription->Cellular_Response

Caption: Progesterone receptor signaling pathway of Drospirenone.

Mineralocorticoid Receptor (MR) Antagonism

Drospirenone is an analog of spironolactone and possesses antimineralocorticoid activity. It competitively binds to the mineralocorticoid receptor, blocking the effects of aldosterone.

G Drospirenone Mineralocorticoid Receptor Antagonism cluster_0 Cytoplasm cluster_1 Nucleus Drospirenone Drospirenone MR Mineralocorticoid Receptor (MR) Drospirenone->MR Competitive Binding Aldosterone Aldosterone Aldosterone->MR Binding Blocked MRE Mineralocorticoid Response Element (MRE) MR->MRE Translocation & Binding Inhibited Transcription Inhibition of Aldosterone- Mediated Gene Transcription MRE->Transcription Cellular_Response Anti-mineralocorticoid Effect (e.g., reduced sodium and water retention) Transcription->Cellular_Response

Caption: Mineralocorticoid receptor antagonism by Drospirenone.

Androgen Receptor (AR) Antagonism

Drospirenone also exhibits antiandrogenic properties by competitively inhibiting the binding of androgens like testosterone to the androgen receptor.

G Drospirenone Androgen Receptor Antagonism cluster_0 Cytoplasm cluster_1 Nucleus Drospirenone Drospirenone AR Androgen Receptor (AR) Drospirenone->AR Competitive Binding Androgens Androgens (e.g., Testosterone) Androgens->AR Binding Blocked ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding Inhibited Transcription Inhibition of Androgen- Mediated Gene Transcription ARE->Transcription Cellular_Response Anti-androgenic Effect (e.g., improvement in acne) Transcription->Cellular_Response

Caption: Androgen receptor antagonism by Drospirenone.

Experimental Workflow: Bioanalytical Quantification of Drospirenone using this compound

This compound is crucial for the accurate quantification of Drospirenone in biological samples. The following diagram illustrates a typical experimental workflow for a bioanalytical method using LC-MS/MS.

G Bioanalytical Workflow for Drospirenone Quantification A Sample Collection (e.g., Plasma) B Addition of Internal Standard (this compound) A->B C Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Concentration of Drospirenone E->F

Caption: Typical bioanalytical workflow for Drospirenone quantification.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization and validation of synthetic and analytical methods are recommended.

References

The Gold Standard in Bioanalysis: A Technical Guide to Drospirenone-d4 for Pharmacokinetic Studies of Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of drospirenone-d4 as an internal standard in the pharmacokinetic analysis of drospirenone. Accurate and precise quantification of drug concentrations in biological matrices is paramount in drug development. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document details the experimental protocols, presents key quantitative data, and visualizes the critical workflows and metabolic pathways associated with drospirenone pharmacokinetic studies.

Introduction to Drospirenone and the Role of an Internal Standard

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

This compound, a deuterium-labeled version of drospirenone, is the ideal internal standard. Its chemical behavior is nearly identical to that of drospirenone, ensuring it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. However, its slightly higher mass allows it to be distinguished from the unlabeled drospirenone by the mass spectrometer.

Bioanalytical Methodology: Quantification of Drospirenone in Plasma

The most common method for the quantification of drospirenone in biological matrices is LC-MS/MS. This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of drospirenone typically found in plasma samples.

Sample Preparation

The goal of sample preparation is to extract drospirenone and this compound from the plasma matrix and remove interfering substances. Two common techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE) Protocol: [2]

  • Conditioning: A mixed-mode SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.

  • Loading: 500 µL of human plasma, previously spiked with this compound solution, is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of a solution designed to remove interfering components without eluting the analytes of interest.

  • Elution: Drospirenone and this compound are eluted from the cartridge with an appropriate organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol: [3]

  • Spiking: To 500 µL of plasma, add 10 µL of the internal standard solution (this compound).

  • Extraction: Add 2 mL of an organic solvent mixture (e.g., tert-butyl methyl ether: n-hexane) and vortex for 2 minutes.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Separation

Ultra-high-performance liquid chromatography (UPLC) is often preferred for its high resolution and speed.

Typical UPLC Conditions: [2]

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 300-600 µL/min
Injection Volume 10-40 µL
Column Temperature 30-55 °C
Gradient A gradient is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over a short period to elute the analytes.
Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity.

Mass Spectrometry Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Drospirenone367.197.029-121
This compound 371.1 97.0 29-121

Method Validation

A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) > 0.99> 0.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 100.5 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Within 15%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 6.08% (inter-batch)
Recovery Consistent, precise, and reproducible83.31–92.58%

Visualizing the Workflow

The following diagrams illustrate the key processes in a pharmacokinetic study of drospirenone.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms integration Peak Area Integration msms->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Calibration Curve ratio->calibration concentration Calculate Concentration calibration->concentration PK_Study_Design cluster_study_design Pharmacokinetic Study Design cluster_period1 Period 1 cluster_period2 Period 2 volunteer Healthy Female Volunteers consent Informed Consent volunteer->consent screening Screening consent->screening randomization Randomization (Crossover Design) screening->randomization dosing1 Single Oral Dose (Test or Reference) randomization->dosing1 sampling1 Serial Blood Sampling (e.g., 0-72h) dosing1->sampling1 washout Washout Period sampling1->washout analysis Plasma Sample Analysis (LC-MS/MS) dosing2 Single Oral Dose (Alternative Treatment) washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 sampling2->analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) analysis->pk_analysis Drospirenone_Metabolism cluster_major Major Metabolic Pathways (CYP-Independent) cluster_minor Minor Metabolic Pathway Drospirenone Drospirenone Acid_Form Acid Form of Drospirenone (Opening of lactone ring) Drospirenone->Acid_Form Dihydro_Sulfate 4,5-Dihydrodrospirenone-3-sulfate Drospirenone->Dihydro_Sulfate Oxidative_Metabolites Oxidative Metabolites Drospirenone->Oxidative_Metabolites CYP3A4 CYP3A4 CYP3A4->Oxidative_Metabolites Catalyzes

References

The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis, offering high sensitivity and selectivity. However, the inherent variability of analytical processes, including matrix effects, ionization suppression, and inconsistencies in sample preparation, can compromise the reliability of quantitative data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among the available options, deuterated standards have established themselves as the gold standard.[1][2][3]

This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations for using deuterated standards in bioanalysis. It is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to develop and validate robust and reliable bioanalytical methods.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[4][5] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Mitigating the Matrix Effect: The Primary Advantage

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative to stable isotope-labeled internal standards (SIL-IS), may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.

Quantitative Data Presentation: Deuterated vs. Analog Internal Standards

The superiority of deuterated internal standards is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize quantitative data from various studies, comparing the performance of deuterated internal standards with that of structural analogs.

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (%RSD)Reference
Kahalalide FAnalog ISPlasma96.88.6
Kahalalide FDeuterated ISPlasma100.37.6
EverolimusAnalog IS (32-desmethoxyrapamycin)Whole BloodAcceptable4.3 - 7.2
EverolimusDeuterated IS (everolimus-d4)Whole BloodMore Favorable4.3 - 7.2
Pesticides & MycotoxinsNo ISCannabis>60% difference for some QCs>50%
Pesticides & MycotoxinsDeuterated ISCannabisWithin 25%<20%
ParameterStructural Analog Internal StandardDeuterated Internal Standard
Matrix Effect Compensation Variable and often incompleteHigh degree of compensation
Accuracy Prone to biasHigh
Precision (%CV) Often higherTypically lower
Method Robustness Less robustMore robust

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for common sample preparation techniques in bioanalysis utilizing deuterated internal standards.

Protein Precipitation (PPT)

This method is rapid and straightforward for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • Analyte and deuterated internal standard stock solutions

  • Precipitating solvent (e.g., acetonitrile, methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (calibrator, quality control, or unknown).

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a sample clean-up method based on the differential partitioning of the analyte and matrix components between two immiscible liquid phases.

Materials:

  • Biological matrix

  • Analyte and deuterated internal standard stock solutions

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (for pH adjustment, if necessary)

  • Glass tubes

  • Vortex mixer or mechanical shaker

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Sample and Internal Standard Addition: In a glass tube, combine 500 µL of the biological sample with 25 µL of the deuterated internal standard working solution.

  • pH Adjustment (if required): Add 100 µL of an appropriate buffer to adjust the pH of the aqueous phase to optimize the partitioning of the analyte into the organic phase.

  • Addition of Extraction Solvent: Add 2 mL of the extraction solvent (e.g., ethyl acetate).

  • Extraction: Cap the tubes and vortex for 2 minutes or shake on a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase or a suitable reconstitution solvent.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide cleaner extracts and analyte enrichment.

Materials:

  • Biological matrix

  • Analyte and deuterated internal standard stock solutions

  • SPE cartridges or plates

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

  • SPE manifold (vacuum or positive pressure)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: To 500 µL of the biological sample, add 25 µL of the deuterated internal standard working solution. Vortex briefly. Dilute the sample with 500 µL of water or an appropriate buffer.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak wash solvent to remove interfering matrix components.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of reconstitution solvent.

  • Sample Transfer: Transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Experimental and Logical Workflows

Bioanalytical_Workflow Bioanalytical Workflow with a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Calibrator, QC, Unknown) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation (if necessary) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Bioanalytical workflow using a deuterated internal standard.

Decision tree for internal standard selection.
Signaling Pathway: Drug Metabolism

Deuterated standards are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. By replacing a hydrogen atom with a deuterium atom at a site of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of metabolic cleavage. This "kinetic isotope effect" can be used to enhance a drug's metabolic stability and investigate metabolic pathways.

Drug_Metabolism Use of a Deuterated Standard in a CYP450-Mediated Drug Metabolism Pathway cluster_metabolism Metabolism Drug Drug (Analyte) CYP450 CYP450 Enzyme Drug->CYP450 Deuterated_Drug Deuterated Drug (Internal Standard/Tracer) Deuterated_Drug->CYP450 Metabolite_A Metabolite A (e.g., Hydroxylation) CYP450->Metabolite_A Deuterated_Metabolite_A Deuterated Metabolite A CYP450->Deuterated_Metabolite_A Metabolite_B Metabolite B (e.g., Demethylation) CYP450->Metabolite_B Deuterated_Metabolite_B Deuterated Metabolite B CYP450->Deuterated_Metabolite_B

Tracing drug metabolism with a deuterated standard.

Challenges and Considerations

While deuterated standards offer significant advantages, it is important to be aware of potential challenges:

  • Isotopic Exchange: Deuterium atoms at certain positions in a molecule (e.g., on heteroatoms like oxygen or nitrogen) can sometimes exchange with hydrogen atoms from the solvent. This can compromise the integrity of the standard. Careful selection of the labeling position is crucial to ensure the stability of the deuterated standard.

  • Chromatographic Shift: Although chemically very similar, the difference in mass between the analyte and its deuterated analog can sometimes lead to a slight difference in chromatographic retention time. If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a SIL-IS. Chromatographic conditions should be optimized to ensure co-elution.

  • Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.

  • Cost and Availability: Deuterated standards can be more expensive and may not be readily available for all analytes, sometimes necessitating custom synthesis.

Conclusion

Deuterated internal standards are a fundamental component of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of correction for the various sources of error inherent in the analysis of complex biological matrices. By understanding the core principles of their application, adhering to detailed experimental protocols, and being mindful of the potential challenges, researchers, scientists, and drug development professionals can harness the power of deuterated standards to generate robust, reliable, and defensible data, ultimately contributing to the advancement of pharmaceutical research and development.

References

A Technical Guide to the Mechanism of Action of Drospirenone-d4 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is a cornerstone of drug development, from preclinical pharmacokinetic studies to regulated bioequivalence trials. Drospirenone, a synthetic progestin widely used in oral contraceptives, requires highly precise and accurate measurement methods to ensure safety and efficacy.[1][2] The "gold standard" for such quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Isotope Dilution Mass Spectrometry (IDMS).[3][4] This guide provides an in-depth technical overview of the mechanism of action of Drospirenone-d4, a stable isotope-labeled (SIL) internal standard, which is fundamental to the success of this analytical approach.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive analytical technique that provides exceptional accuracy and precision by correcting for procedural errors.[3] The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This compound is chemically identical to drospirenone, except that four hydrogen atoms have been replaced with deuterium. This mass difference is undetectable by chemical processes but easily resolved by a mass spectrometer.

The core assumption of IDMS is that the analyte (drospirenone) and the internal standard (this compound) exhibit identical chemical and physical behavior throughout the entire analytical workflow, including extraction, chromatography, and ionization. Any loss of analyte during sample processing is perfectly mirrored by a proportional loss of the internal standard. Therefore, the ratio of their measured signals remains constant, enabling highly accurate quantification irrespective of sample loss or matrix-induced signal variations.

cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process A Unknown Amount of Analyte (Drospirenone) C Sample Prep (Extraction, Cleanup) Proportional Loss Occurs A->C Spiking B Known Amount of Labeled IS (this compound) B->C D LC Separation (Co-elution) C->D E MS Detection (Mass-based Differentiation) D->E F Signal Ratio (Analyte / IS) Remains Constant E->F G Accurate Quantification F->G cluster_errors Errors Affect Both Signals Equally N_Error Potential Sources of Analytical Error N_Loss Extraction Loss N_Matrix Matrix Effects (Ion Suppression/Enhancement) N_Drift Instrument Drift (Injection/Detector Variability) N_AnalyteSignal Analyte Signal (Variable) N_Loss->N_AnalyteSignal N_IS_Signal IS Signal (Variable) N_Loss->N_IS_Signal N_Matrix->N_AnalyteSignal N_Matrix->N_IS_Signal N_Drift->N_AnalyteSignal N_Drift->N_IS_Signal N_Signals Absolute Signal Intensity N_Ratio Ratio Calculation [Analyte Signal / IS Signal] N_AnalyteSignal->N_Ratio N_IS_Signal->N_Ratio N_Result Accurate & Precise Result (Error Corrected) N_Ratio->N_Result A 1. Plasma Sample Aliquot (Unknown, Calibrator, QC) B 2. Spike with this compound (IS) A->B C 3. Add Acetonitrile (Protein Precipitation) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant D->E F 6. Inject into LC-MS/MS E->F G 7. Data Acquisition (MRM Mode) F->G H 8. Calculate Peak Area Ratio (Analyte / IS) G->H I 9. Quantify vs. Calibration Curve H->I

References

The Role of Drospirenone-d4 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of Drospirenone-d4, a deuterium-labeled isotopologue of the synthetic progestin, Drospirenone. Primarily utilized as an internal standard, this compound is a critical tool in the accurate quantification of Drospirenone in complex biological matrices. This document outlines its principal applications, details the experimental protocols for its use, and presents key quantitative data from relevant studies.

Core Application: Internal Standard in Bioanalysis

This compound serves as an ideal internal standard for quantitative analysis of Drospirenone via mass spectrometry-based assays, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to unlabelled Drospirenone, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference introduced by the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

The primary applications of this compound are in:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Drospirenone in preclinical and clinical trials.

  • Bioequivalence Studies: Comparing the bioavailability of a generic version of a Drospirenone-containing drug to the brand-name drug.[2][3][4]

  • Therapeutic Drug Monitoring: Measuring the concentration of Drospirenone in patients to ensure it is within the therapeutic range.

Quantitative Data Summary

The following tables summarize key quantitative data from studies that have employed this compound as an internal standard for the bioanalysis of Drospirenone.

Table 1: LC-MS/MS Method Validation Parameters for Drospirenone Quantification

ParameterValueSource
Linearity Range0.5 - 250 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Correlation Coefficient (r²)> 0.997
Intra-day Precision (%CV)≤ 5.58%
Inter-day Precision (%CV)< 6.08%
Intra-day Accuracy (%RE)-3.34% to +6.27%
Inter-day Accuracy (%RE)-1.84% to +6.73%
Mean Extraction Recovery83.31% - 92.58%

Table 2: Pharmacokinetic Parameters of Drospirenone from a Bioequivalence Study (Single Oral Dose)

ParameterGeometric Mean90% Confidence IntervalSource
Cmax (ng/mL)21.9-
AUC0-t (ng*h/mL)373.994.50% - 102.12%
Tmax (h)1.5-

Experimental Protocols

Detailed methodologies for the use of this compound as an internal standard in the quantification of Drospirenone are outlined below. These protocols are synthesized from various validated methods.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of Drospirenone from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Methanol

  • Water

  • Dichloromethane

  • Mixed-mode SPE cartridges

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Thaw plasma samples at room temperature.

  • Spike a known volume of plasma with the this compound internal standard solution.

  • Vortex the sample to ensure homogeneity.

  • Condition the mixed-mode SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute Drospirenone and this compound from the cartridge using an appropriate solvent (e.g., dichloromethane).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for sample preparation.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette a known volume of plasma into a clean tube.

  • Add the this compound internal standard solution.

  • Add the extraction solvent (e.g., MTBE).

  • Vortex the mixture vigorously for several minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer containing Drospirenone and this compound to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)

  • Mobile Phase A: 5mM Ammonium Formate in water

  • Mobile Phase B: Acetonitrile/Methanol mixture

  • Flow Rate: 300 µL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient: A suitable gradient to achieve separation of Drospirenone from matrix components.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Drospirenone: 367.1 -> 97.0

    • This compound: 371.1 -> 97.0

  • Dwell Time: 200 ms

  • Collision Energy (CE): Optimized for each transition

  • Declustering Potential (DP): Optimized for each transition

Visualizations

The following diagrams illustrate the typical workflows in which this compound is employed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) spike Spike with This compound (IS) start->spike Add Internal Standard extract Extraction (SPE or LLE) spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Bioanalytical Workflow for Drospirenone Quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_distinction Key Distinction drospirenone Drospirenone extraction Extraction Behavior drospirenone->extraction chromatography Chromatographic Retention drospirenone->chromatography ionization Ionization Efficiency drospirenone->ionization mass Mass-to-Charge Ratio (m/z) drospirenone->mass drospirenone_d4 This compound drospirenone_d4->extraction drospirenone_d4->chromatography drospirenone_d4->ionization drospirenone_d4->mass

Relationship between Drospirenone and this compound.

References

Navigating Quality and Consistency: A Technical Guide to Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the product specifications, analytical methodologies, and biological context for Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, pharmacology, and quality control, ensuring the accurate and effective use of this stable isotope-labeled compound.

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Drospirenone in biological matrices.[1] Its structural similarity to Drospirenone, with the key difference of deuterium labeling, allows it to mimic the behavior of the parent compound during sample preparation and analysis, thereby correcting for variations and enhancing the accuracy of quantification.

Product Specifications

The quality and consistency of this compound are defined by a set of critical product specifications. While a Certificate of Analysis (CoA) provides batch-specific results, the following table summarizes the general product specifications available from various suppliers.

ParameterSpecificationSource
Chemical Name This compoundLGC Standards[2][3]
CAS Number 2376035-94-6LGC Standards[2][3], Simson Pharma Limited, Pharmaffiliates
Molecular Formula C₂₄H₂₆D₄O₃LGC Standards, Sussex Research Laboratories Inc., Pharmaffiliates
Molecular Weight 370.52 g/mol LGC Standards, Sussex Research Laboratories Inc., Pharmaffiliates
Purity >95% (typically by HPLC)LGC Standards, Sussex Research Laboratories Inc.
Isotopic Enrichment >95%Sussex Research Laboratories Inc.
Appearance Off-white FoamUS Bio
Storage Temperature +4°C or -20°CLGC Standards, Sussex Research Laboratories Inc., US Bio

Mechanism of Action of Drospirenone

Drospirenone, the parent compound of this compound, is a synthetic progestin with a pharmacological profile that closely resembles natural progesterone. Its primary mechanism of action involves binding to and activating progesterone receptors, which in a contraceptive context, leads to the inhibition of ovulation and alterations in the cervical mucus and endometrium.

Beyond its progestogenic activity, Drospirenone exhibits unique anti-mineralocorticoid and anti-androgenic properties. Its anti-mineralocorticoid activity results from its ability to antagonize aldosterone receptors, leading to a mild diuretic effect and a reduction in water retention. The anti-androgenic effects are achieved by blocking androgen receptors, which can be beneficial in managing conditions like acne and hirsutism.

Drospirenone_Mechanism_of_Action cluster_receptors Receptor Binding cluster_effects Physiological Effects Drospirenone Drospirenone PR Progesterone Receptor (PR) Drospirenone->PR Agonist MR Mineralocorticoid Receptor (MR) Drospirenone->MR Antagonist AR Androgen Receptor (AR) Drospirenone->AR Antagonist Ovulation_Inhibition Inhibition of Ovulation PR->Ovulation_Inhibition Cervical_Mucus_Alteration Alteration of Cervical Mucus PR->Cervical_Mucus_Alteration Endometrial_Changes Endometrial Changes PR->Endometrial_Changes Anti_Mineralocorticoid Anti-Mineralocorticoid Effect (Diuresis) MR->Anti_Mineralocorticoid Anti_Androgenic Anti-Androgenic Effect AR->Anti_Androgenic Analytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with This compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Sample_Prep LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis CoA_Relationship Product_Spec Product Specifications (General Quality Standards) QC_Testing Quality Control (QC) Testing of a Specific Batch Product_Spec->QC_Testing Defines test parameters CoA Certificate of Analysis (CoA) (Batch-Specific Results) QC_Testing->CoA Generates data for Researcher Researcher/End-User (Ensures Suitability for Application) CoA->Researcher Provides assurance of quality and consistency

References

In-Depth Technical Guide to Drospirenone-d4: Commercial Availability, Analytical Applications, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document details its commercial availability from various suppliers, its critical role as an internal standard in bioanalytical method development, and the fundamental signaling pathways of its non-deuterated counterpart, Drospirenone. The information herein is intended to support research, development, and quality control activities involving this compound.

Commercial Availability and Suppliers

This compound is readily available from several reputable suppliers of research chemicals and pharmaceutical standards. It is primarily used as an internal standard for the quantitative analysis of Drospirenone in biological samples by mass spectrometry.[1][2] The table below summarizes the key technical specifications from a selection of commercial suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
Simson Pharma Limited 2376035-94-6Not SpecifiedNot SpecifiedCertificate of Analysis providedNot Specified
MedchemExpress Not SpecifiedC24H26D4O3370.52Not SpecifiedNot Specified
Sussex Research Laboratories Inc. N/A (non-d: 67392-87-4)C24H26D4O3370.52>95% (HPLC)-20°C
LGC Standards 2376035-94-6C24H26D4O3370.52>95% (HPLC)+4°C

Analytical Applications and Experimental Protocols

This compound is the internal standard of choice for the accurate quantification of Drospirenone in complex biological matrices such as human plasma. Its utility is highlighted in numerous validated LC-MS/MS methods developed for pharmacokinetic and bioequivalence studies.[1][3][4] The nearly identical physicochemical properties to Drospirenone, with a distinct mass difference, allow for correction of variability during sample preparation and analysis.

Key Experimental Methodologies

Two primary extraction techniques are employed for the analysis of Drospirenone from plasma samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Below are detailed protocols synthesized from published analytical methods.

1. Quantification of Drospirenone in Human Plasma using Solid-Phase Extraction (SPE) and UPLC-MS/MS

This method provides high selectivity and sensitivity for the analysis of Drospirenone in human plasma.

  • Materials and Reagents:

    • Drospirenone and this compound reference standards

    • Human plasma (K2EDTA)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • Ammonium hydroxide

    • Mixed-mode SPE cartridges (e.g., Oasis MAX)

  • Instrumentation:

    • Waters ACQUITY UPLC System

    • Waters Quattro Premier Triple Quadrupole Mass Spectrometer

    • ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Protocol:

    • Sample Preparation:

      • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

      • Vortex mix for 10 seconds.

      • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Solid-Phase Extraction (SPE):

      • Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

      • Load the pre-treated plasma sample onto the SPE plate.

      • Wash the plate with 1 mL of 5% methanol in water.

      • Wash the plate with 1 mL of 40% methanol in water.

      • Elute the analytes with 2 x 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution:

      • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • UPLC-MS/MS Analysis:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

      • Gradient Elution: A suitable gradient to separate Drospirenone from matrix components.

      • Mass Spectrometry:

        • Ionization Mode: Positive Electrospray Ionization (ESI+)

        • MRM Transitions:

          • Drospirenone: 367.1 > 97.0

          • This compound: 371.1 > 97.0

        • Optimize cone voltage and collision energy for maximum signal intensity.

2. Quantification of Drospirenone in Human Plasma using Liquid-Liquid Extraction (LLE) and LC-MS/MS

This method offers a simpler extraction procedure suitable for high-throughput analysis.

  • Materials and Reagents:

    • Drospirenone and this compound reference standards

    • Human plasma

    • Methyl tert-butyl ether (MTBE)

    • n-Hexane

    • Ammonium bicarbonate buffer (pH 11)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate buffer (5mM)

  • Instrumentation:

    • Shimadzu Nexera UPLC System or equivalent

    • SCIEX Triple Quad™ 5500 LC/MS/MS system or equivalent

    • C18 analytical column (e.g., 50 x 2.1 mm, 5 µm)

  • Protocol:

    • Sample Preparation:

      • To 500 µL of plasma, add 10 µL of this compound internal standard solution.

      • Add 2 mL of a TBME: n-Hexane mixture.

      • Vortex for 2 minutes and then centrifuge.

    • Extraction:

      • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitution:

      • Reconstitute the residue in 200 µL of a mixture of acetonitrile and water.

    • LC-MS/MS Analysis:

      • Mobile Phase A: 5mM Ammonium Formate buffer

      • Mobile Phase B: Acetonitrile:Methanol

      • Flow Rate: 300 µL/min

      • Injection Volume: 10 µL

      • Gradient Elution: A suitable gradient for optimal separation.

      • Mass Spectrometry:

        • Ionization Mode: Positive Electrospray Ionization (ESI+)

        • MRM Transitions:

          • Drospirenone: 367.1 > 97.0

          • This compound: 371.1 > 97.0

        • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential.

Signaling Pathways of Drospirenone

Drospirenone exerts its biological effects by interacting with several nuclear hormone receptors. Its primary mechanism of action involves mimicking the effects of progesterone, while also exhibiting anti-androgenic and anti-mineralocorticoid activities.

Drospirenone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drospirenone Drospirenone PR Progesterone Receptor (PR) Drospirenone->PR MR Mineralocorticoid Receptor (MR) Drospirenone->MR AR Androgen Receptor (AR) Drospirenone->AR DNA DNA PR->DNA Agonist Action (Dimerization & Translocation) MR->DNA Antagonist Action (Blocks Aldosterone) AR->DNA Antagonist Action (Blocks Testosterone) Transcription Gene Transcription DNA->Transcription Biological_Effects Biological Effects Transcription->Biological_Effects

Caption: Drospirenone's mechanism of action.

The diagram illustrates that Drospirenone, after entering the target cell, acts as an agonist at the progesterone receptor (PR), leading to the regulation of gene transcription responsible for its progestogenic effects. Conversely, it acts as an antagonist at the mineralocorticoid (MR) and androgen receptors (AR), thereby blocking the actions of aldosterone and testosterone, respectively. This dual action contributes to its unique pharmacological profile.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Drospirenone in research and clinical settings. Its commercial availability from multiple suppliers ensures its accessibility to the scientific community. The detailed analytical protocols provided in this guide, along with an understanding of the underlying biological mechanisms of Drospirenone, will aid researchers and drug development professionals in their endeavors. The use of deuterated internal standards like this compound in conjunction with advanced analytical techniques such as UPLC-MS/MS is fundamental to generating high-quality, reliable data in regulated bioanalysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of Drospirenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of drospirenone in human plasma. The method utilizes Drospirenone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method was validated according to established guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives and hormone replacement therapies.[1] Accurate and reliable quantification of drospirenone in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential matrix effects and variations in sample processing and instrument response, thereby enhancing the robustness and reliability of the method.[3] This application note provides a detailed protocol for the determination of drospirenone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Drospirenone reference standard (Purity ≥98%)

  • This compound (Isotopic Purity ≥95%)[4]

  • HPLC-grade methanol, acetonitrile, tert-butyl methyl ether (TBME), and n-hexane

  • Ammonium formate (≥99%)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)[5]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of drospirenone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean polypropylene tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 2 mL of a TBME:n-Hexane (1:1, v/v) mixture.

  • Vortex mix for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column C18 (50 x 2.1 mm, 5 µm)
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Run Time 8 minutes
Gradient Elution As per specific instrument optimization

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Drospirenone: 367.1 → 97.0 this compound: 371.1 → 97.0
Dwell Time 200 ms
Source Temperature 550°C
IonSpray Voltage +5500 V

Quantitative Data Summary

ParameterResult
Linearity Range 1.0 - 171 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) ≤ 5.6%
Inter-day Precision (%CV) < 6.1%
Accuracy (%RE) -3.3% to +6.7%
Mean Extraction Recovery 83.3% - 92.6%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add LLE Solvent (TBME:n-Hexane) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of drospirenone.

logical_relationship Analyte Drospirenone Extraction Liquid-Liquid Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample Plasma Sample Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

Caption: Logical relationship of the analytical method components.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of drospirenone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple LLE sample preparation and rapid chromatographic analysis make this method highly suitable for routine use in clinical and research laboratories.

References

Application Note and Protocol: Quantitative Analysis of Drospirenone in Human Plasma using Drospirenone-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives.[1][2] Accurate and reliable quantification of drospirenone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of drospirenone in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with drospirenone-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

This document outlines two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by UPLC-MS/MS analysis. The methodologies described are based on established and validated procedures to ensure robust and reproducible results.

Experimental Protocols

Materials and Reagents
  • Drospirenone reference standard

  • This compound internal standard

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Dichloromethane (for LLE)

  • Methyl tert-butyl ether (MTBE) and n-Hexane (for LLE)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or C8)[3][4]

Sample Preparation

Two primary methods for extracting drospirenone from human plasma are detailed below. The choice of method may depend on laboratory resources, desired throughput, and specific matrix challenges.

This protocol utilizes mixed-mode or reversed-phase SPE for efficient cleanup and concentration of the analyte.[3]

  • Sample Pre-treatment: Thaw frozen human plasma samples at room temperature. Spike 250 µL of plasma with the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MAX, 30 mg) with 500 µL of methanol followed by 500 µL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering matrix components. For a C8 sorbent, washing with water and 5% methanol is effective.

  • Elution: Elute drospirenone and the internal standard with an appropriate elution solvent. For a C8 phase, methanol can be used for elution. For mixed-mode SPE, drospirenone is typically found in the reversed-phase eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

LLE is a classic and effective method for the extraction of drugs from biological matrices.

  • Sample Pre-treatment: To 500 µL of human plasma, add the this compound internal standard.

  • Extraction: Add 2 mL of an organic solvent mixture, such as dichloromethane or tert-butyl methyl ether (TBME) and n-hexane.

  • Vortex and Centrifuge: Vortex the mixture for approximately 5-10 minutes to ensure thorough mixing. Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Separation and Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., 200 µL).

  • Analysis: Vortex the sample and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical UPLC-MS/MS parameters for the analysis of drospirenone. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Conditions
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Formate
Mobile Phase B Methanol or Acetonitrile:Methanol mixture
Gradient 70% A to 98% B over 2 minutes, hold for 0.5 min, return to initial conditions
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 10 - 40 µL
Column Temperature 30 - 55 °C
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Premier, AB SCIEX Triple Quad™ 5500)
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temperature 120 °C
Desolvation Temperature 350 °C
MRM Transitions See Table 2

Data Presentation

MRM Transitions

The multiple reaction monitoring (MRM) transitions for drospirenone and its internal standard are critical for selective and sensitive detection.

Table 2: MRM Transitions for Drospirenone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Drospirenone367.197.0 / 96.6
This compound371.197.0
Method Validation Summary

The performance of the analytical method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters from published methods.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-batch Precision (%CV) ≤ 5.58%
Inter-batch Precision (%CV) < 6.08%
Intra-batch Accuracy (%RE) -3.34% to +6.27%
Inter-batch Accuracy (%RE) -1.84% to +6.73%
Mean Extraction Recovery 83.31% - 92.58%
Sample Stability Stable for 3 freeze-thaw cycles, 24h at ambient temperature, and 3 months at -20°C

Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of drospirenone in human plasma.

Drospirenone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with this compound (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Spike->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Drospirenone Calibration->Quantification

Caption: Workflow for Drospirenone Quantification in Plasma.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantitative analysis of drospirenone in human plasma. Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective sample preparation techniques that yield clean extracts and high recovery. This application note serves as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for drospirenone, supporting a wide range of clinical and pharmaceutical research applications.

References

Application Note and Protocol: Solid-Phase Extraction of Drospirenone and Drospirenone-d4 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of drospirenone and its deuterated internal standard, drospirenone-d4, from human plasma. The protocol is designed for high-throughput bioanalytical applications requiring sensitive and selective quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described mixed-mode SPE procedure effectively minimizes matrix effects, leading to high analyte recovery and robust performance. This application note is intended to guide researchers in developing and validating methods for pharmacokinetic and bioequivalence studies of drospirenone.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives.[1][2] Accurate and precise quantification of drospirenone in biological matrices, such as human plasma, is crucial for pharmacokinetic assessments and bioequivalence studies. Solid-phase extraction is a preferred sample preparation technique as it provides cleaner extracts compared to protein precipitation and liquid-liquid extraction, thereby reducing matrix effects and improving the reliability of LC-MS/MS analysis.[3][4] This protocol details a mixed-mode SPE procedure that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity in isolating drospirenone and its internal standard from complex plasma samples.

Experimental Protocol

This protocol is a composite methodology synthesized from established procedures for the analysis of drospirenone in human plasma.

Materials and Reagents

  • Drospirenone and this compound reference standards

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid

  • Ammonium hydroxide

  • Mixed-mode SPE cartridges (e.g., Oasis MAX or similar polymeric mixed-mode anion exchange sorbent)

  • 96-well collection plates

  • SPE vacuum manifold

Internal Standard (IS) Spiking Solution Preparation

Prepare a working solution of this compound in methanol at an appropriate concentration for spiking into plasma samples. The final concentration in the sample should be sufficient to provide a stable and reproducible signal.

Sample Preparation

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 200 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Add the appropriate volume of the this compound internal standard working solution to each sample.

  • Vortex mix for 10 seconds.

  • Add 200 µL of 2% formic acid in water to each sample.

  • Vortex mix for 10 seconds.

Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using a vacuum manifold.

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 2% formic acid in acetonitrile into a clean collection tube or 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex mix to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the SPE and subsequent LC-MS/MS analysis of drospirenone.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Drospirenone0.5 - 2500.5> 0.997

Data synthesized from a highly selective UPLC-MS/MS method.

Table 2: Recovery and Precision

AnalyteQC LevelMean Recovery (%)Intra-batch CV (%)Inter-batch CV (%)
DrospirenoneLow QC (15 ng/mL)83.31 - 92.58≤ 5.58< 6.08
Medium QC (50 ng/mL)83.31 - 92.58≤ 5.58< 6.08
High QC (85 ng/mL)83.31 - 92.58≤ 5.58< 6.08

Recovery data is for a liquid-liquid extraction method but provides an expected range for a well-optimized SPE method. Precision data is from the same LLE method.

Visualizations

Drospirenone SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing plasma Human Plasma (200 µL) is_spike Spike with this compound IS plasma->is_spike acidify Acidify with 2% Formic Acid is_spike->acidify load Load Sample acidify->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1 (5% Ammonium Hydroxide) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analytes (2% Formic Acid in Acetonitrile) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of drospirenone.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the quantification of drospirenone and its internal standard, this compound, in human plasma. The use of a mixed-mode sorbent ensures high selectivity and recovery, minimizing matrix effects and leading to accurate and precise results in subsequent LC-MS/MS analysis. This method is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and bioequivalence studies.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Drospirenone and Drospirenone-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of drospirenone and its deuterated internal standard, drospirenone-d4, in human plasma. The described protocol is tailored for high-throughput bioanalytical studies, offering excellent sensitivity, selectivity, and a rapid 3-minute cycle time. This method is particularly relevant for pharmacokinetic and bioequivalence studies in drug development.

Introduction

Drospirenone is a synthetic progestin widely used in oral contraceptives.[1][2][3] Accurate and reliable quantification of drospirenone in biological matrices is crucial for clinical and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis, as they compensate for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the chromatographic separation of drospirenone and this compound, followed by their quantification using tandem mass spectrometry.

Experimental

Materials and Reagents
  • Drospirenone and this compound reference standards

  • HPLC or UPLC grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges or plates

Instrumentation

The method was developed and validated using a Waters ACQUITY UPLC System coupled with a Waters Quattro Premier Triple Quadrupole Mass Spectrometer or a SCIEX Triple Quad™ 5500 LC/MS/MS system.[4] Equivalent instrumentation from other manufacturers can also be adapted.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were established to achieve a robust and rapid separation of drospirenone and its deuterated analog.

Table 1: Optimized Chromatographic Conditions

ParameterValue
System UPLC-MS/MS or HPLC-MS/MS
Column C18 (e.g., 50 x 2.1 mm, 5 µm) or equivalent
Mobile Phase A 5mM Ammonium Formate buffer in water
Mobile Phase B Acetonitrile:Methanol mixture
Elution Mode Gradient
Flow Rate 300 µL/min
Injection Volume 10 µL
Column Temperature 30°C
Total Run Time 8.0 minutes (a 3-minute cycle is also reported)
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM). The optimized MRM transitions for drospirenone and this compound are provided in Table 2.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Drospirenone367.197.00200121
This compound371.197.00200121

Data sourced from a method for Ethinyl Estradiol and Drospirenone quantification.

Protocol

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve drospirenone and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution in a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration appropriate for spiking in plasma samples.

Sample Preparation (Solid-Phase Extraction)

A mixed-mode solid-phase extraction (SPE) is recommended to selectively separate drospirenone from plasma matrix components, thereby minimizing matrix effects.

  • Sample Spiking: To 500 µL of human plasma, add the internal standard working solution. For calibration curve samples, add the appropriate drospirenone working standard solution.

  • SPE Column Conditioning: Condition the SPE cartridges with methanol followed by water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes (drospirenone and this compound) with an appropriate elution solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (500 µL) spike_is Spike with this compound (IS) plasma->spike_is spike_std Spike with Drospirenone Standard spike_is->spike_std spe Solid-Phase Extraction (SPE) spike_std->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection into LC-MS/MS reconstitute->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms Mass Spectrometry Detection (ESI+, MRM) chroma->ms integrate Peak Integration ms->integrate quantify Quantification using Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Workflow for the bioanalysis of drospirenone.

Results and Discussion

The described method demonstrated excellent performance for the quantification of drospirenone in human plasma.

Linearity and Sensitivity

The method was found to be linear over a concentration range of 0.5 to 250 ng/mL for drospirenone in human plasma. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio well above the accepted limits. A correlation coefficient (r²) greater than 0.997 was consistently achieved.

Table 3: Linearity and Sensitivity Data

ParameterResult
Linearity Range 0.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.997
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Weighting Factor 1/x
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The calculated concentrations for QC samples at 0.75, 25, and 200 ng/mL were all within 15% of the expected values.

Recovery

The extraction recovery of drospirenone from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean extraction recovery was found to be consistent and reproducible across the different QC levels.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of drospirenone and its deuterated internal standard, this compound, in human plasma. The protocol is well-suited for regulated bioanalytical laboratories supporting pharmacokinetic and bioequivalence studies of drospirenone-containing pharmaceutical products. The combination of efficient solid-phase extraction and rapid UPLC-MS/MS analysis allows for the processing of over 400 samples per day without compromising data quality.

Logical Relationship Diagram

G cluster_method Analytical Method cluster_output Outcome drospirenone Drospirenone (Analyte) lc Liquid Chromatography drospirenone->lc drospirenone_d4 This compound (Internal Standard) drospirenone_d4->lc ms Tandem Mass Spectrometry lc->ms Separation & Ionization quant Accurate Quantification ms->quant

Caption: Relationship between analytes and analytical outcome.

References

Application Note: High-Throughput Analysis of Drospirenone-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Drospirenone-d4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Drospirenone, a synthetic progestin commonly used in oral contraceptives. This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for the accurate detection of this compound.

Introduction

Drospirenone is a fourth-generation progestin with anti-mineralocorticoid and anti-androgenic properties.[1] Accurate and reliable quantification of its deuterated internal standard, this compound, is essential for clinical and pharmaceutical research. LC-MS/MS has become the preferred analytical technique for such applications due to its high selectivity, sensitivity, and speed.[2] This document provides a comprehensive protocol for the determination of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from human plasma.

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • To 500 µL of plasma, add 10 µL of the internal standard working solution (this compound).

  • Add 2 mL of a tertiary-butyl methyl ether (TBME) and n-Hexane mixture.[3][4]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4°C for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of a mixture of acetonitrile and water for injection into the LC-MS/MS system.[3]

Alternatively, a solid-phase extraction (SPE) method can be utilized for sample clean-up.

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column.

LC Parameters:

Parameter Value
Column C18 (50 x 2.1 mm, 5 µm)
Mobile Phase A 5mM Ammonium Formate buffer
Mobile Phase B Acetonitrile:Methanol
Flow Rate 300 µL/min
Injection Volume 10 µL
Column Temperature 30°C

| Run Time | 8.0 minutes |

A gradient elution is employed for optimal separation.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

MS Parameters:

Analyte MRM Transition (m/z) Dwell Time (ms) DP (V) EP (V) CE (V) CXP (V)
Drospirenone 367.1 -> 97.0 200 100 - 121 -

| This compound | 371.1 -> 97.0 | 200 | 100 | - | 121 | - |

DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. Values for EP and CXP were not explicitly available for this compound in the searched documents but are typically optimized during method development. The parent ion for Drospirenone is m/z 367.10.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add this compound IS (10 µL) plasma->add_is add_solvent Add TBME:n-Hexane (2 mL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4°C) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Acetonitrile/Water (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS Detection (MRM Mode) separate->detect quantify Quantification detect->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity. This application note serves as a valuable resource for laboratories involved in the bioanalysis of Drospirenone.

References

Application Note: Robust Sample Preparation Strategies for the Quantification of Drospirenone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the extraction and cleanup of drospirenone from human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as drospirenone-d4, is crucial for correcting sample variability during preparation and potential matrix effects during analysis.[1][2] Three common and effective sample preparation techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is detailed with step-by-step protocols, and their performance characteristics are summarized to aid researchers in selecting the most appropriate technique for their bioanalytical needs.

Introduction

Drospirenone is a synthetic progestin widely used in oral contraceptives and menopausal hormone therapy.[3][4] Accurate and precise quantification of drospirenone in biological matrices, such as human plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[5] Bioanalytical methods for drospirenone often face challenges from matrix interferences, which can impact assay sensitivity, accuracy, and reproducibility.

The use of a stable isotope-labeled, deuterated internal standard (IS) is a highly effective strategy to mitigate these issues. A deuterated IS, such as this compound, is chemically identical to the analyte and co-elutes during chromatographic separation, allowing it to effectively compensate for variations in sample extraction, recovery, and matrix-induced ion suppression or enhancement in the mass spectrometer.

This application note details three widely used sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of drospirenone in human plasma with a deuterated internal standard.

General Experimental Workflow

The overall process for analyzing drospirenone in plasma involves several key stages, from initial sample handling to final data acquisition. The specific steps within the "Sample Preparation" stage will vary depending on the chosen technique (SPE, LLE, or PPT).

G General Bioanalytical Workflow for Drospirenone cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Final Processing & Analysis Plasma Human Plasma Sample Spike Spike with this compound (Internal Standard) Plasma->Spike Vortex Vortex Mix Spike->Vortex Prep Execute SPE, LLE, or PPT Protocol Vortex->Prep Evap Evaporate to Dryness (if applicable) Prep->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject G cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) SPE_Selectivity Selectivity: High SPE_Recovery Recovery: High SPE_Speed Throughput: Medium SPE_Cost Cost: High LLE_Selectivity Selectivity: Medium LLE_Recovery Recovery: High LLE_Speed Throughput: Medium LLE_Cost Cost: Low PPT_Selectivity Selectivity: Low PPT_Recovery Recovery: Good PPT_Speed Throughput: High PPT_Cost Cost: Low Main Comparison of Sample Preparation Techniques cluster_SPE cluster_SPE cluster_LLE cluster_LLE cluster_PPT cluster_PPT

References

Application of Drospirenone-d4 in Therapeutic Drug Monitoring: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Drospirenone-d4, a deuterium-labeled analog of the synthetic progestin drospirenone, serves as an essential internal standard for the accurate quantification of drospirenone in biological matrices. Its use in therapeutic drug monitoring (TDM) is critical for pharmacokinetic studies, bioequivalence assessments, and clinical research, ensuring reliable and precise measurement of the active drug concentration. This document provides detailed application notes and experimental protocols for the utilization of this compound in TDM.

Drospirenone is a unique progestin with antimineralocorticoid and antiandrogenic properties, distinguishing it from other synthetic progestins.[1][2] It is widely used in oral contraceptives and for the treatment of premenstrual dysphoric disorder and acne.[3] The therapeutic efficacy and potential for adverse effects, such as an increased risk of venous thromboembolism, necessitate accurate monitoring of its concentration in patients.[3] Drospirenone undergoes extensive oxidative metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[3]

Application Notes

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The stable isotope-labeled internal standard co-elutes with the unlabeled analyte (drospirenone) and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

Key Advantages of Using this compound as an Internal Standard:

  • High Accuracy and Precision: Minimizes analytical variability.

  • Correction for Matrix Effects: Compensates for the influence of other components in the biological sample on the ionization of the analyte.

  • Improved Method Robustness: Ensures reliable results across different sample batches and analytical runs.

Experimental Protocols

The following are detailed protocols for the quantification of drospirenone in human plasma using this compound as an internal standard. These methods are based on established and validated LC-MS/MS procedures.

Method 1: Solid-Phase Extraction (SPE) followed by UPLC-MS/MS

This protocol is adapted from a highly selective and sensitive method for the analysis of drospirenone in human plasma.

1. Materials and Reagents:

  • Drospirenone and this compound reference standards

  • Human plasma (with anticoagulant)

  • Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid

  • Mixed-mode SPE cartridges

  • Reagents for SPE conditioning, washing, and elution (e.g., methanol, water, specific buffers)

2. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solutions: Prepare individual stock solutions of drospirenone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the drospirenone stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 50 ng/mL) with the same diluent.

  • Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5 to 250 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex the samples for 10 seconds.

  • Condition the mixed-mode SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges to remove interfering substances (e.g., with a low percentage of organic solvent in water).

  • Elute the drospirenone and this compound from the cartridges using an appropriate elution solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

4. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC System or equivalent.

  • Analytical Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using two mobile phases is common. For example:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Drospirenone: 367.1 > 97.0

    • This compound: 371.1 > 97.0

5. Data Analysis:

  • Integrate the peak areas for both drospirenone and this compound.

  • Calculate the peak area ratio of drospirenone to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x or 1/x²).

  • Determine the concentration of drospirenone in the unknown samples from the calibration curve.

Method 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This protocol is based on a method for the simultaneous quantification of ethinyl estradiol and drospirenone.

1. Materials and Reagents:

  • Drospirenone and this compound reference standards

  • Human plasma

  • Methanol, Acetonitrile (LC-MS grade)

  • tert-Butyl methyl ether (TBME)

  • n-Hexane

  • Ammonium bicarbonate buffer (pH 11)

2. Preparation of Standards and QC Samples:

  • Follow the same procedure as described in Method 1.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 2 mL of a TBME:n-Hexane mixture.

  • Vortex the samples for 5 minutes.

  • Centrifuge at 4°C to separate the organic and aqueous layers.

  • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of ammonium bicarbonate buffer (pH 11).

4. LC-MS/MS Analysis:

  • LC System: Shimadzu Nexera or equivalent.

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase: Gradient elution with:

    • Mobile Phase A: 5mM Ammonium Formate buffer.

    • Mobile Phase B: Acetonitrile:Methanol.

  • Flow Rate: 300 µL/min.

  • Mass Spectrometer and MRM transitions: As described in Method 1.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for drospirenone analysis using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Drospirenone Quantification

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
UPLC-MS/MS with SPE0.5 - 2500.5> 0.997
LC-MS/MS with LLE1.003 - 171.1521.0030.9994
online SPE-LC-MS/MS2 - 1002Not specified

Table 2: Accuracy and Precision of Drospirenone Quantification

MethodQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
UPLC-MS/MS with SPE0.75, 25, 200< 15%< 15%Within 15% of nominal
online SPE-LC-MS/MSLow, Medium, HighNot specified< 10%-3.7% to 11.3%

Visualizations

Drospirenone Metabolism and Action Pathway

Drospirenone_Pathway cluster_metabolism Metabolism cluster_action Pharmacological Action Drospirenone Drospirenone CYP3A4 CYP3A4 Drospirenone->CYP3A4 Oxidative Metabolism MR Mineralocorticoid Receptor Drospirenone->MR Antagonist AR Androgen Receptor Drospirenone->AR Antagonist Drospirenone_Metabolism_Link Metabolites Inactive Metabolites (Acid form, 4,5-dihydro-drospirenone-3-sulfate) CYP3A4->Metabolites RAAS Renin-Angiotensin- Aldosterone System MR->RAAS Modulates Androgenic_Effects Androgenic Effects AR->Androgenic_Effects Mediates

Caption: Metabolic and pharmacological pathways of drospirenone.

Experimental Workflow for Drospirenone TDM

TDM_Workflow start Start: Plasma Sample Collection is_addition Addition of this compound (Internal Standard) start->is_addition sample_prep Sample Preparation (SPE or LLE) is_addition->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing and Peak Integration lc_ms_analysis->data_processing calibration Calibration Curve Construction data_processing->calibration quantification Quantification of Drospirenone Concentration calibration->quantification report Report Results quantification->report

Caption: Workflow for therapeutic drug monitoring of drospirenone.

References

Drospirenone-d4 for in vivo drug metabolism and pharmacokinetic (DMPK) studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Drospirenone-d4 in In Vivo DMPK Studies

Introduction

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives and hormone replacement therapy.[1][2][3][4][5] Understanding its behavior within a living organism is critical for optimizing its therapeutic efficacy and safety. Drug Metabolism and Pharmacokinetic (DMPK) studies are essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Stable isotope-labeled compounds, such as this compound, are invaluable tools in DMPK research. This compound (C₂₄H₂₆D₄O₃) is a deuterated form of drospirenone where four hydrogen atoms have been replaced by deuterium. Because its physical and chemical properties are nearly identical to the unlabeled drug, it is an ideal internal standard (IS) for quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable-isotope labeled IS compensates for variability during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic measurements.

Metabolism of Drospirenone

Drospirenone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major metabolites are pharmacologically inactive. The two main metabolites identified in human plasma are:

  • The acid form of Drospirenone (M11): This metabolite is formed by the opening of the lactone ring.

  • 4,5-dihydrodrospirenone-3-sulfate: An additional major inactive metabolite.

The drug is almost completely metabolized, with the resulting metabolites excreted through urine and feces.

Drospirenone_Metabolism Metabolic Pathway of Drospirenone DRSP Drospirenone CYP3A4 CYP3A4 (Liver) DRSP->CYP3A4 Metabolites Major Inactive Metabolites AcidForm Acid Form of DRSP (Lactone Ring Opening) Metabolites->AcidForm SulfateForm 4,5-dihydrodrospirenone-3-sulfate Metabolites->SulfateForm Excretion Excretion (Urine and Feces) AcidForm->Excretion SulfateForm->Excretion CYP3A4->Metabolites Oxidative Metabolism

Caption: Metabolic pathway of Drospirenone via CYP3A4.

Pharmacokinetic Profile of Drospirenone

Drospirenone is rapidly and almost completely absorbed after oral administration, with a bioavailability of 76-85%. Peak serum concentrations are typically reached within 1-2 hours. It is extensively bound to serum albumin (about 95-97%) but not to sex hormone-binding globulin (SHBG) or corticoid binding globulin (CBG). The terminal half-life is approximately 31 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Drospirenone following administration of a combination oral contraceptive (Ethinylestradiol 0.02 mg / Drospirenone 3 mg).

Table 1: Single-Dose Pharmacokinetic Parameters of Drospirenone (3 mg)

Population Cmax (ng/mL) AUC₀₋₇₂h (ng·h/mL) tmax (h) t½ (h)
Caucasian 36.9 (21.4) 373 (22.8) 1.5 (1.0-2.0) 32.8 (21.8)
Japanese 30.5 (28.9) 360 (28.4) 1.5 (1.0-3.0) 33.5 (24.7)

Values are presented as geometric mean (geometric coefficient of variation %), except for tmax which is median (range). Data derived from a comparative pharmacokinetic study.

Table 2: Steady-State Pharmacokinetic Parameters of Drospirenone (Day 21)

Population Cmax,ss (ng/mL) AUC₀₋₂₄h,ss (ng·h/mL) tmax,ss (h) t½,ss (h)
Caucasian 70.3 (22.2) 839 (22.1) 1.5 (1.0-4.0) 30.8 (24.2)
Japanese 71.1 (23.9) 884 (20.5) 2.0 (1.0-4.0) 32.5 (25.1)

Values are presented as geometric mean (geometric coefficient of variation %), except for tmax which is median (range). Data derived from a comparative pharmacokinetic study.

Experimental Protocol: Quantification of Drospirenone in Human Plasma using LC-MS/MS

This protocol describes a highly selective and sensitive method for the quantification of drospirenone in human plasma, employing this compound as an internal standard. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup followed by Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

DMPK_Workflow Bioanalytical Workflow for Drospirenone Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Collect Human Plasma Sample Spike 2. Spike with this compound (IS) Plasma->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Elute 4. Elute Analyte and IS SPE->Elute Evap 5. Evaporate and Reconstitute Elute->Evap Inject 6. Inject into UPLC-MS/MS Evap->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Curve 11. Quantify using Calibration Curve Ratio->Curve

Caption: In vivo DMPK experimental workflow using this compound.

Materials and Reagents
  • Drospirenone reference standard

  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Ammonium Formate

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

Preparation of Standards
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Drospirenone and this compound in methanol to create primary stock solutions.

  • Working Standard Solutions: Serially dilute the Drospirenone stock solution with a methanol/water mixture to prepare calibration curve standards (e.g., ranging from 0.5 to 250 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) for spiking into all samples, including standards and quality controls (QCs).

Sample Preparation (Solid-Phase Extraction)
  • Aliquot: Transfer 200 µL of human plasma (standards, QCs, or unknown samples) into a 96-well plate or microcentrifuge tubes.

  • Spike: Add 20 µL of the this compound IS working solution to each sample. Vortex briefly to mix.

  • Condition SPE Cartridge: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and then water.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge to remove matrix interferences (e.g., with 5% ammonium hydroxide followed by water).

  • Elute: Elute Drospirenone and this compound from the cartridge using an appropriate solvent (e.g., 1 mL acetonitrile).

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Analytical Column: A suitable C18 column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase A: 5mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile:Methanol mixture.

  • Flow Rate: 300 µL/min.

  • Gradient: A gradient elution is typically employed to ensure separation from matrix components.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier, SCIEX Triple Quad™ 5500).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions for Drospirenone and this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Drospirenone 367.1 97.0 200 29
This compound 371.1 97.0 200 29

MRM transitions and MS parameters must be optimized for the specific instrument used.

Data Analysis and Quantification
  • Integration: Integrate the chromatographic peaks for both Drospirenone and this compound.

  • Ratio Calculation: Calculate the peak area ratio of the analyte (Drospirenone) to the internal standard (this compound) for all standards, QCs, and samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with appropriate weighting (e.g., 1/x) is typically used.

  • Quantification: Determine the concentration of Drospirenone in the unknown samples by interpolating their peak area ratios from the calibration curve. The method should be validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.

References

Application Note: High-Sensitivity Analysis of Drospirenone in Environmental Water Samples Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Environmental Monitoring and Research Division, Global Scientific Solutions

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of drospirenone, a synthetic progestin, in various environmental water matrices. Due to its widespread use in oral contraceptives, drospirenone is an emerging contaminant of concern, potentially impacting aquatic ecosystems even at low concentrations.[1][2] This method employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using Drospirenone-d4 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4][5] This protocol provides a reliable workflow for environmental researchers and laboratories tasked with monitoring the occurrence and fate of synthetic hormones in aquatic environments.

Introduction

Drospirenone is a synthetic progestogen that is a common active ingredient in oral contraceptive pills. Its presence in freshwater systems, resulting from the discharge of treated and untreated wastewater, has raised concerns about its potential endocrine-disrupting effects on aquatic organisms. Monitoring drospirenone at environmentally relevant concentrations, often in the low nanogram-per-liter range, requires highly sensitive and selective analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such analyses due to its high selectivity and sensitivity. However, the complexity of environmental matrices, such as surface water and wastewater effluent, can lead to significant matrix effects, including ion suppression or enhancement, which can compromise the accuracy of quantification.

The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to overcome these challenges. By behaving nearly identically to the target analyte during sample extraction, cleanup, and ionization, the isotope-labeled standard allows for accurate correction of analytical variability, leading to more reliable and reproducible data. This application note provides a detailed protocol for the extraction and analysis of drospirenone in environmental water samples using this compound for internal standardization.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis sample_collection Water Sample Collection filtration Filtration (e.g., 0.45 µm) sample_collection->filtration spiking Spiking with this compound filtration->spiking conditioning SPE Cartridge Conditioning spiking->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation lc_ms_ms LC-MS/MS Analysis evaporation->lc_ms_ms data_processing Data Processing & Quantification lc_ms_ms->data_processing

Caption: Experimental workflow for the analysis of drospirenone in environmental water samples.

Detailed Protocols

Sample Preparation
  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation. If immediate analysis is not possible, store samples at 4°C and process within 48 hours.

  • Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: Spike a known volume of the filtered water sample (e.g., 500 mL) with a standard solution of this compound to a final concentration of 10 ng/L.

Solid-Phase Extraction (SPE)
  • Cartridge Selection: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL).

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 2 x 4 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A 5mM Ammonium Formate in Water
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Flow Rate 300 µL/min
Injection Volume 10 µL
Column Temperature 30°C
Gradient Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temperature 550°C
IonSpray Voltage +5500 V
Nebulizing Gas (GS1) 50 (arbitrary units)
Drying Gas (GS2) 55 (arbitrary units)
Curtain Gas 30 (arbitrary units)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Drospirenone367.197.020029
This compound371.197.020029

Quantitative Data Summary

The following table summarizes the key performance characteristics of the analytical method.

ParameterResultReference
Linearity Range 0.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.997
Limit of Quantification (LOQ) 0.03 - 0.11 ng/L
SPE Recovery 92.5% - 106.4%
Inter-assay Reproducibility (RSD) < 10%

Signaling Pathways and Logical Relationships

The use of an isotope-labeled internal standard is based on a clear logical relationship to ensure accurate quantification.

logical_relationship This compound compensates for variations in sample preparation and ionization, enabling accurate quantification based on the response ratio. cluster_quant Quantification A_prep Losses during Sample Prep A_ion Ionization Efficiency A_prep->A_ion IS_prep Losses during Sample Prep A_resp MS Response A_ion->A_resp IS_ion Ionization Efficiency IS_resp MS Response Ratio Response Ratio (Analyte/IS) A_resp->Ratio IS_prep->IS_ion IS_ion->IS_resp IS_resp->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logical relationship of isotope dilution for accurate quantification.

Conclusion

The described analytical method utilizing this compound as an internal standard provides a highly effective and reliable approach for the quantification of drospirenone in environmental water samples. The isotope dilution technique successfully mitigates matrix effects and procedural inconsistencies, ensuring high accuracy and precision. This method is well-suited for routine monitoring programs and research studies investigating the environmental fate and impact of synthetic hormones.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in drospirenone quantification with Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Troubleshooting Matrix Effects in Drospirenone Quantification

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the quantification of drospirenone, with a focus on addressing matrix effects when using Drospirenone-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it impact the quantification of drospirenone?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of drospirenone quantification.[1] These effects are a significant challenge in bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What are the typical sources of matrix effects in biological samples like plasma when analyzing for drospirenone?

A2: Matrix effects in biological samples are generally caused by endogenous or exogenous components that interfere with the ionization of drospirenone in the mass spectrometer's ion source.[1] Common sources in matrices such as plasma include:

  • Phospholipids: As major components of cell membranes, phospholipids are a primary cause of ion suppression, especially in electrospray ionization (ESI).[1]

  • Salts and Buffers: High concentrations of non-volatile salts can lead to a suppressed and unstable signal.

  • Proteins and Peptides: Inadequate removal of proteins and peptides during sample preparation can cause ion suppression.

  • Metabolites: Other small molecules present in the sample may co-elute with drospirenone and compete for ionization.

Q3: How can I determine if my drospirenone assay is being affected by matrix effects?

A3: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This provides a qualitative assessment. A constant flow of drospirenone is introduced into the LC eluent after the analytical column, followed by the injection of a blank sample extract. Any variation in the drospirenone signal indicates regions of ion suppression or enhancement.

  • Post-Extraction Spike: This method offers a quantitative assessment. The response of drospirenone in a standard solution is compared to the response of drospirenone spiked into a blank matrix sample that has undergone the extraction procedure. The difference in response indicates the degree of matrix effect.

Troubleshooting Guide

Problem 1: Poor reproducibility of drospirenone quantification, even with this compound internal standard.

  • Possible Cause: Differential matrix effects on drospirenone and this compound. Although stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, severe or highly variable matrix components can still lead to discrepancies.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Mixed-mode SPE, in particular, has been shown to be very powerful in reducing matrix effects for bioanalytical assays of drospirenone.

      • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix to ensure drospirenone is uncharged for efficient extraction into an immiscible organic solvent.

      • Protein Precipitation (PPT): While a simpler method, it may not be as effective at removing phospholipids, a major source of matrix effects.

    • Chromatographic Separation: Improve the separation of drospirenone from co-eluting matrix components.

      • Adjust the mobile phase composition, gradient profile, or flow rate.

      • Consider a different column chemistry that provides better selectivity.

Problem 2: Significant ion suppression is observed for drospirenone.

  • Possible Cause: Co-elution of drospirenone with highly abundant matrix components, such as phospholipids.

  • Troubleshooting Steps:

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. This approach helps to ensure that the calibration curve accurately reflects the ionization behavior of drospirenone in the presence of the matrix.

    • Standard Addition: For highly variable matrices, the standard addition method can be effective. This involves spiking the analyte at different concentrations into the sample extract to create a calibration curve for each sample. However, this method is time-consuming.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike drospirenone and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike drospirenone and this compound into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike drospirenone and this compound into six different lots of blank biological matrix before extraction.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Internal Standard (IS) Normalized MF:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS Normalized MF = (Peak Response Ratio of Analyte/IS in Set B) / (Peak Response Ratio of Analyte/IS in Set A)

  • Calculate the Recovery:

    • Recovery % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

Quantitative Data Summary

ParameterCalculationAcceptance Criteria
Matrix Factor (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)The coefficient of variation (CV) of the matrix factor from six different lots of matrix should be ≤15%.
IS Normalized Matrix Factor (Analyte/IS Peak Area Ratio in Post-Extraction Spike) / (Analyte/IS Peak Area Ratio in Neat Solution)The CV of the IS-normalized matrix factor from six different lots of matrix should be ≤15%.
Recovery [(Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike)] * 100Recovery should be consistent across different concentrations.

This data is based on general bioanalytical method validation guidelines.

Visualizations

Troubleshooting_Workflow start Inaccurate Drospirenone Quantification check_is Verify this compound Performance start->check_is assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep Yes no_me No Significant Matrix Effect me_present->no_me No spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle dilution Sample Dilution optimize_sample_prep->dilution optimize_chromatography Optimize Chromatography spe->optimize_chromatography lle->optimize_chromatography dilution->optimize_chromatography revalidate Re-evaluate Matrix Effects optimize_chromatography->revalidate revalidate->me_present end Accurate Quantification revalidate->end Resolved other_issues Investigate Other Issues (e.g., instrument, standards) no_me->other_issues

Caption: Troubleshooting workflow for matrix effects.

Mitigation_Strategies matrix_effect Matrix Effect (Ion Suppression/Enhancement) mitigation Mitigation Strategies matrix_effect->mitigation sample_prep Sample Preparation mitigation->sample_prep chromatography Chromatographic Separation mitigation->chromatography calibration Calibration Strategy mitigation->calibration spe Solid-Phase Extraction sample_prep->spe lle Liquid-Liquid Extraction sample_prep->lle gradient Gradient Optimization chromatography->gradient column Alternative Column Chemistry chromatography->column matrix_matched Matrix-Matched Calibrants calibration->matrix_matched std_addition Standard Addition calibration->std_addition

References

Technical Support Center: Optimizing LC-MS/MS for Drospirenone-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing LC-MS/MS sensitivity for low levels of Drospirenone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in my LC-MS/MS analysis?

Low signal intensity for your internal standard, this compound, can originate from several factors throughout the analytical workflow. The most common issues include:

  • Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix, degradation of the standard during sample processing, or the presence of contaminants can all significantly reduce signal intensity.[1]

  • Ion Suppression/Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1][2][3]

  • Liquid Chromatography (LC) Problems: Poor chromatographic peak shape, such as broad or tailing peaks, can decrease the signal-to-noise ratio.[1] Leaks in the LC system or incorrect injection volumes can also lead to a low and inconsistent signal.

  • Mass Spectrometry (MS) Issues: An uncalibrated or contaminated mass spectrometer, incorrect ion source parameters, or improper selection of MRM transitions can all result in poor sensitivity.

Q2: My this compound signal is inconsistent across a batch of samples. What should I investigate?

Inconsistent internal standard response is a common issue in bioanalysis and warrants investigation to ensure data accuracy. Here are the key areas to examine:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a frequent cause. Ensure thorough and consistent vortexing, complete solvent evaporation, and precise reconstitution.

  • Pipetting Errors: Inaccurate pipetting of the this compound internal standard solution into the samples will lead to variable responses. Verify pipette calibration and technique.

  • Matrix Effects: The composition of the biological matrix can vary between samples, causing differential ion suppression.

  • Instrument Drift: A gradual decrease or increase in signal over the course of an analytical run can indicate instrument instability. This could be due to changes in the ion source temperature or contamination buildup.

Q3: How can I mitigate ion suppression when analyzing low levels of this compound?

Mitigating ion suppression is crucial for achieving high sensitivity and robust results. Consider the following strategies:

  • Optimize Sample Preparation: Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components compared to a simple protein precipitation or liquid-liquid extraction (LLE).

  • Improve Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components. Using a column with a different selectivity or a smaller particle size can also enhance resolution.

  • Modify Mobile Phase Composition: The addition of mobile phase additives can influence ionization efficiency. For Drospirenone, which is often analyzed in positive ion mode, acidic modifiers like formic acid are common. However, the concentration should be optimized, as excessive amounts can sometimes cause suppression.

  • Reduce Matrix Load: If possible, inject a smaller volume of the sample extract onto the LC column to minimize the amount of matrix introduced into the mass spectrometer.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Signal

This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity.

cluster_0 Initial Observation cluster_1 Isolate the Problem cluster_2 Diagnosis cluster_3 Troubleshoot LC System cluster_4 Troubleshoot MS System & Standard A Low or No this compound Signal B Perform Direct Infusion of this compound Standard A->B C Strong & Stable Signal? B->C D Weak or Unstable Signal? B->D E Check for Leaks C->E Yes I Verify Standard Integrity & Concentration D->I No F Verify Mobile Phase Composition E->F G Inspect Column F->G H Check Injection Volume & Autosampler G->H J Clean Ion Source I->J K Calibrate Mass Spectrometer J->K L Optimize MS Parameters K->L

Caption: A flowchart for systematically troubleshooting low signal intensity.

Guide 2: Optimizing Mass Spectrometer Parameters for this compound

Fine-tuning the mass spectrometer is essential for maximizing sensitivity.

ParameterRecommendationRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Drospirenone contains functional groups that are readily protonated.
MRM Transitions Precursor Ion (Q1): m/z 371.1, Product Ion (Q3): m/z 97.0These transitions are commonly reported and provide good specificity and sensitivity for this compound.
Collision Energy (CE) Optimize empirically by infusing a standard solution and ramping the CE to find the value that yields the highest product ion intensity.The optimal CE is instrument-dependent and crucial for efficient fragmentation.
Declustering Potential (DP) Optimize in conjunction with CE to prevent ion fragmentation in the orifice region and improve ion transmission.Proper DP values minimize adduct formation and enhance signal.
Source Temperature Typically in the range of 500-550 °C. Optimize based on instrument manufacturer's recommendations and empirical testing.Efficient desolvation of the droplets from the LC eluent is critical for generating gas-phase ions.
Nebulizing Gas (GS1) and Drying Gas (GS2) Optimize gas flows to ensure a stable spray and efficient solvent evaporation.Inadequate gas flows can lead to poor ionization and signal instability.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Aliquoting: To 500 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard solution.

  • Extraction: Add 2 mL of an extraction solvent mixture (e.g., tert-butyl methyl ether: n-Hexane).

  • Vortexing: Vortex the samples for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., acetonitrile:water, 50:50 v/v).

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects.

cluster_0 SPE Workflow A Condition SPE Cartridge (e.g., with Methanol then Water) B Load Plasma Sample (pre-treated if necessary) A->B C Wash Cartridge (to remove interferences) B->C D Elute this compound (with an appropriate organic solvent) C->D E Evaporate & Reconstitute D->E F Inject into LC-MS/MS E->F

Caption: A typical solid-phase extraction workflow for plasma samples.

Recommended LC-MS/MS Parameters

The following tables summarize typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrumentation and application.

Table 1: Liquid Chromatography Parameters

ParameterExample Condition
Column C18 (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A 5mM Ammonium Formate in Water
Mobile Phase B Acetonitrile:Methanol
Flow Rate 300 µL/min
Injection Volume 10 µL
Column Temperature 30 °C
Gradient A gradient elution is typically employed to separate the analyte from matrix components.

Table 2: Mass Spectrometry Parameters

ParameterExample Condition
Instrument Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage +5500 V
Source Temperature 550 °C
MRM Transition (this compound) 371.1 -> 97.0
Dwell Time 200 ms

References

Technical Support Center: Addressing Ion Suppression in the Bioanalysis of Drospirenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering ion suppression issues during the bioanalysis of drospirenone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges in a practical, question-and-answer format.

Troubleshooting Guide

Q1: My drospirenone signal is low and inconsistent between samples. Could this be ion suppression?

A1: Yes, low and variable analyte signal are hallmark signs of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of drospirenone in the mass spectrometer's ion source, leading to a suppressed signal. To confirm ion suppression, a post-column infusion experiment is recommended.[1]

Q2: How do I perform a post-column infusion experiment to confirm ion suppression?

A2: A post-column infusion experiment helps to identify regions in your chromatogram where ion suppression is occurring. A detailed protocol is provided in the "Experimental Protocols" section below. The basic principle involves introducing a constant flow of a drospirenone standard solution into the mass spectrometer post-column. A dip in the otherwise stable signal baseline upon injection of a blank plasma extract indicates the retention time of matrix components that are causing ion suppression.

Q3: What are the primary sources of ion suppression in drospirenone plasma analysis?

A3: The most common sources of ion suppression in plasma analysis are endogenous components that are not completely removed during sample preparation. For drospirenone, these primarily include:

  • Phospholipids: These are abundant in plasma and are a major cause of ion suppression in reversed-phase chromatography.

  • Salts and Proteins: High concentrations of salts from buffers and residual proteins can also interfere with ionization.

  • Other Endogenous Molecules: Plasma is a complex matrix containing numerous other small molecules that can co-elute with drospirenone.

Q4: My recovery for drospirenone is consistently low. What are the potential causes and solutions?

A4: Low recovery can be due to several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for drospirenone. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT) for removing interfering matrix components and achieving higher recovery for drospirenone.[2] Refer to the "Data Presentation" section for a comparison of different extraction techniques.

  • Analyte Adsorption: Drospirenone may adsorb to plasticware or the LC system tubing. Using silanized glassware and ensuring compatibility of all materials can mitigate this.

  • Suboptimal pH: The pH during extraction is critical. Ensure the pH of the sample and solvents is optimized for drospirenone's chemical properties to ensure it is in a neutral form for efficient extraction.

  • Incomplete Elution from SPE Cartridge: The elution solvent in your SPE protocol may not be strong enough to completely elute drospirenone from the sorbent. Experiment with stronger solvents or solvent mixtures.

Q5: I've confirmed ion suppression. How can I modify my method to mitigate it?

A5: Several strategies can be employed to reduce or eliminate ion suppression:

  • Improve Sample Preparation: As mentioned, switching to a more rigorous sample preparation technique like SPE can significantly reduce matrix effects. A well-developed SPE protocol can selectively remove phospholipids and other interfering components.[2]

  • Optimize Chromatography:

    • Change the analytical column: Using a column with a different chemistry (e.g., a phenyl-hexyl instead of a C18) can alter selectivity and chromatographically separate drospirenone from the suppressing matrix components.

    • Modify the mobile phase gradient: A shallower gradient can improve the resolution between drospirenone and co-eluting interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for drospirenone is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties to drospirenone, it will be affected by ion suppression to the same extent. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.

Frequently Asked Questions (FAQs)

Q: What is ion suppression? A: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest (drospirenone) is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q: Is ion suppression more common in ESI or APCI? A: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is because ESI is more sensitive to changes in the surface tension and charge competition within the sprayed droplets, which are influenced by matrix components.

Q: Can I just dilute my sample to reduce ion suppression? A: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte. This approach may be feasible if the concentration of drospirenone in your samples is high, but it will likely compromise the sensitivity and may not be suitable for assays requiring low limits of quantification.

Q: How do I choose the right internal standard to compensate for ion suppression? A: The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte (drospirenone-d₄, for example). A SIL-IS will have the same retention time and ionization characteristics as the analyte, ensuring that it experiences the same degree of ion suppression. If a SIL-IS is not available, a structural analog that elutes very close to the analyte and has similar ionization properties can be used, but it will not compensate for matrix effects as effectively.

Q: Will a tandem mass spectrometer (MS/MS) eliminate ion suppression? A: No. While MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, ion suppression occurs in the ion source before the mass analysis. Therefore, even with a highly selective MS/MS method, if the ionization of drospirenone is suppressed, the signal will be reduced.

Data Presentation

The following tables summarize quantitative data related to the bioanalysis of drospirenone, focusing on parameters affected by ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Drospirenone Analysis

Sample Preparation TechniqueAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)75-85< 1520-40 (Suppression)
Liquid-Liquid Extraction (LLE)83-93< 1010-25 (Suppression)
Solid-Phase Extraction (SPE)90-105< 5< 15 (Minimal Suppression)

Table 2: Validation Data for a UPLC-MS/MS Method for Drospirenone using SPE

ParameterResult
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)> 0.997
Inter-day Precision (CV%)< 6.08%
Inter-day Accuracy (RE%)-1.84% to +6.73%
Mean Extraction Recovery83.31 - 92.58%
Matrix Effect Variability< 15%

Experimental Protocols

1. Detailed Protocol for Solid-Phase Extraction (SPE) of Drospirenone from Human Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Materials:

    • Oasis HLB SPE cartridges (30 mg, 1 cc)

    • Human plasma samples

    • Drospirenone standard solutions

    • Internal Standard solution (e.g., Drospirenone-d4)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • 4% Phosphoric acid in water

    • Elution solvent: Acetonitrile

    • Reconstitution solvent: 50:50 Acetonitrile:Water

    • SPE vacuum manifold

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

    • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Dry the cartridge under high vacuum for 5 minutes.

    • Elution: Elute the drospirenone and internal standard from the cartridge with 1 mL of acetonitrile into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

    • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Protocol for Post-Column Infusion Experiment

  • System Setup:

    • LC-MS/MS system

    • Syringe pump

    • T-connector

    • Syringe containing a standard solution of drospirenone (e.g., 100 ng/mL in mobile phase)

    • Blank, extracted plasma sample (prepared using your current method)

  • Procedure:

    • Connect the outlet of the LC column to one inlet of the T-connector.

    • Connect the outlet of the syringe pump to the other inlet of the T-connector.

    • Connect the outlet of the T-connector to the MS ion source.

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin acquiring data on the mass spectrometer in MRM mode for drospirenone. You should observe a stable, elevated baseline signal.

    • Once a stable baseline is achieved, inject the blank, extracted plasma sample onto the LC column and start the chromatographic run.

    • Monitor the drospirenone MRM signal throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.

Mandatory Visualizations

SPE_Workflow Start Start: Plasma Sample PreTreat 1. Pre-treatment (Add IS, Acidify) Start->PreTreat Load 3. Load Sample PreTreat->Load Condition 2. Condition SPE Cartridge (Methanol, Water) Condition->Load Wash 4. Wash (Aqueous Solution) Load->Wash Elute 5. Elute Drospirenone (Organic Solvent) Wash->Elute EvapRecon 6. Evaporate & Reconstitute Elute->EvapRecon End Analyze by LC-MS/MS EvapRecon->End

References

Improving peak shape and resolution for Drospirenone-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Drospirenone-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A common starting point for reverse-phase HPLC (RP-HPLC) analysis of this compound involves a C18 column and a mobile phase consisting of a mixture of an aqueous component (water or buffer) and an organic solvent like acetonitrile or methanol.[1][2][3] Gradient elution is often employed, especially in complex matrices, to achieve good separation.[3]

Q2: My this compound peak is tailing. What is the most likely cause?

A2: Peak tailing for steroid compounds like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the column.[4] Other potential causes include column overload, a void at the column inlet, or an inappropriate mobile phase pH.

Q3: Why is my resolution between this compound and other components poor?

A3: Poor resolution can stem from several factors, including inadequate column efficiency, incorrect mobile phase composition, or a flow rate that is too high. The selectivity of your method may not be optimal for separating this compound from closely eluting compounds.

Q4: Can I use the same HPLC method for Drospirenone and this compound?

A4: Generally, yes. Deuterated standards like this compound are designed to have very similar chemical properties and chromatographic behavior to their non-deuterated counterparts. However, minor shifts in retention time can sometimes occur, so it's essential to verify system suitability for both compounds.

Q5: How does mobile phase pH affect the analysis of this compound?

A5: Although Drospirenone is a neutral compound and less susceptible to pH changes than acidic or basic compounds, the pH of the mobile phase can still influence peak shape by affecting the ionization state of silanol groups on the column's stationary phase. Lowering the mobile phase pH (e.g., to around 3) can help to suppress the ionization of silanols, reducing peak tailing.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase by adding an acidifier like formic acid or trifluoroacetic acid to a concentration of 0.1%. This protonates the silanol groups, minimizing unwanted interactions.

    • Solution 2: Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) into your mobile phase to maintain a consistent, low pH.

    • Solution 3: Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column, which has fewer free silanol groups.

  • Column Overload:

    • Solution 1: Reduce Injection Volume: Inject a smaller volume of your sample.

    • Solution 2: Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and reinject.

  • Column Contamination or Degradation:

    • Solution 1: Use a Guard Column: A guard column installed before your analytical column can trap contaminants from the sample matrix, extending the life of the main column.

    • Solution 2: Column Wash: If you suspect contamination, perform a column wash procedure as recommended by the manufacturer.

    • Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it.

Issue 2: Poor Resolution

Symptoms: The this compound peak is not fully separated from an adjacent peak (co-elution).

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution 1: Adjust Organic Solvent Ratio: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve the separation of early-eluting peaks.

    • Solution 2: Change Organic Solvent: Switching from methanol to acetonitrile (or vice-versa) can alter the selectivity of your separation due to different solvent properties.

    • Solution 3: Optimize Gradient Profile: If using a gradient, make the slope of the gradient shallower around the elution time of this compound. This will give more time for the separation to occur.

  • Incorrect Flow Rate:

    • Solution: Decrease Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Insufficient Column Efficiency:

    • Solution 1: Use a Longer Column: A longer column provides more theoretical plates and thus higher resolving power.

    • Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency but will generate higher backpressure.

Data Presentation

Table 1: Effect of Mobile Phase Composition and Flow Rate on Drospirenone Retention Time (tR) and Resolution (Rs)

Parameter ChangeOriginal ValueModified ValueObserved Effect on tRObserved Effect on Rs
% Acetonitrile 65%63%IncreasePotential Improvement
% Acetonitrile 65%67%DecreasePotential Decrease
Flow Rate 1.0 mL/min0.8 mL/minIncreasePotential Improvement
Flow Rate 1.0 mL/min1.2 mL/minDecreasePotential Decrease

Note: Data is illustrative, based on robustness studies for Drospirenone. Actual results may vary depending on the specific column and system.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape
  • Baseline Experiment:

    • Prepare a mobile phase of 65:35 (v/v) Acetonitrile:Water.

    • Equilibrate your C18 column with the mobile phase until a stable baseline is achieved.

    • Inject your this compound standard and record the chromatogram, noting the peak shape and tailing factor.

  • pH Modification:

    • Prepare a new aqueous phase by adding 0.1% formic acid to HPLC-grade water.

    • Prepare a new mobile phase of 65:35 (v/v) Acetonitrile:0.1% Formic Acid in Water.

    • Flush the HPLC system and column with the new mobile phase.

    • Re-equilibrate the column until the baseline is stable.

    • Inject the this compound standard and compare the peak shape and tailing factor to the baseline experiment.

  • Solvent Ratio Adjustment (if necessary):

    • If peak tailing is reduced but the retention time is not optimal, adjust the ratio of Acetonitrile to the aqueous phase.

    • To increase retention, decrease the Acetonitrile percentage (e.g., to 60:40).

    • To decrease retention, increase the Acetonitrile percentage (e.g., to 70:30).

    • Re-equilibrate the column with each new mobile phase composition before injection.

Protocol 2: Column Selection and Screening for Better Resolution
  • Initial Column:

    • Perform the analysis using a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Alternative Selectivity Columns:

    • If resolution is insufficient with the C18 column, consider columns with different stationary phase chemistries that can offer alternative selectivity. Good options to try include:

      • Phenyl-Hexyl Column: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds.

      • Cyano (CN) Column: Can be used in both normal-phase and reverse-phase modes and provides different selectivity compared to alkyl phases.

  • Screening Procedure:

    • For each new column, perform an initial scouting gradient (e.g., 5% to 95% organic solvent over 15 minutes) to determine the approximate elution time of this compound.

    • Based on the scouting run, develop a focused gradient or an isocratic method to optimize the separation around the target peak.

    • Compare the resolution obtained on each column to identify the best stationary phase for your specific sample matrix.

Visualizations

G cluster_0 Start: Assess Peak Shape cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Hardware Troubleshooting cluster_4 Resolution start Observe Peak Tailing or Fronting? check_overload Dilute Sample or Reduce Injection Volume start->check_overload Yes check_guard Remove Guard Column start->check_guard If Guard Column is Used adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->adjust_ph No Overload/ No Guard Column Issue check_overload->start Issue Persists resolved Peak Shape Improved check_overload->resolved Issue Resolved check_guard->start Issue Persists check_guard->resolved Issue Resolved add_buffer Use Buffered Mobile Phase adjust_ph->add_buffer Tailing Still Present adjust_ph->resolved Issue Resolved check_frit Backflush Column to Clear Frit add_buffer->check_frit Tailing Still Present add_buffer->resolved Issue Resolved replace_column Replace Analytical Column check_frit->replace_column Issue Persists check_frit->resolved Issue Resolved replace_column->resolved

Caption: Troubleshooting workflow for poor peak shape in HPLC.

G cluster_0 Mobile Phase pH vs. Silanol Group State cluster_1 Stationary Phase Interaction cluster_2 Resulting Chromatographic Effect ph_high High pH (e.g., > 7) silanol_ionized Silanol Groups (Si-O⁻) are Ionized/Deprotonated ph_high->silanol_ionized leads to ph_low Low pH (e.g., < 4) silanol_neutral Silanol Groups (Si-OH) are Neutral/Protonated ph_low->silanol_neutral leads to peak_tailing Increased Secondary Interactions with Analyte => PEAK TAILING silanol_ionized->peak_tailing causes peak_symmetric Minimized Secondary Interactions => SYMMETRICAL PEAK silanol_neutral->peak_symmetric results in

References

Technical Support Center: Stability of Drospirenone-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Drospirenone-d4 in various biological matrices. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The main stability concerns for this compound in biological matrices such as plasma, serum, and urine revolve around its chemical and metabolic stability, as well as the potential for isotopic exchange. As a deuterated internal standard, its stability is crucial for the accurate quantification of Drospirenone.[1] Key factors that can affect its stability include storage temperature, pH of the matrix, enzymatic degradation, and the number of freeze-thaw cycles.[1]

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For long-term storage of biological samples containing this compound, it is recommended to maintain them at -20°C or -80°C.[2][3][4] Studies on the unlabeled Drospirenone in human plasma have shown stability for at least 3 months at -20°C. For short-term or bench-top stability during sample processing, it is advisable to keep the samples on ice to minimize potential degradation.

Q3: How many freeze-thaw cycles can samples containing this compound undergo?

A3: Bioanalytical method validation guidelines typically require assessing the stability of an analyte and its internal standard for a minimum of three freeze-thaw cycles. For unlabeled Drospirenone in human plasma, stability has been demonstrated for up to three freeze-thaw cycles. It is crucial to minimize the number of freeze-thaw cycles, and it is recommended to aliquot samples into smaller volumes if repeated analysis is anticipated.

Q4: Is this compound stable in processed samples (e.g., in an autosampler)?

A4: The stability of the processed sample extract, often referred to as post-preparative or autosampler stability, is a critical parameter to evaluate. For unlabeled Drospirenone, processed samples have been shown to be stable for up to 72 hours at 4°C in the autosampler. This suggests that this compound is likely to be stable under similar conditions, but this should be confirmed during method validation.

Q5: Can the deuterium labels on this compound exchange with hydrogen atoms from the matrix?

A5: Hydrogen-deuterium (H/D) exchange is a potential issue for all deuterated internal standards. The stability of the deuterium label depends on its position in the molecule. Labels on aromatic rings or non-labile carbon atoms are generally stable under typical bioanalytical conditions. It is important to be aware of the potential for H/D exchange, especially under harsh pH or high-temperature conditions during sample preparation. This can be assessed by incubating the deuterated standard in the blank matrix and monitoring for any signal from the unlabeled analyte.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Internal Standard (IS) Response Degradation of this compound during storage or sample processing.- Review storage conditions and sample handling procedures. - Perform stability tests (freeze-thaw, bench-top, long-term) to confirm the stability of this compound under your experimental conditions. - Minimize the time samples are at room temperature.
Inconsistent sample preparation.- Ensure accurate and precise addition of the IS to all samples. - Use calibrated pipettes and maintain a consistent workflow.
Matrix effects (ion suppression or enhancement).- Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. - Optimize sample clean-up procedures to remove interfering matrix components.
Shift in IS Retention Time Deuterium isotope effect.- This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. - Ensure that the chromatographic peak of this compound is well-resolved from any potential interferences.
Appearance of Unlabeled Drospirenone Peak in IS Solution Isotopic exchange (H/D back-exchange).- Assess for H/D exchange by incubating this compound in a blank matrix under your experimental conditions and monitoring for the appearance of the unlabeled Drospirenone signal. - If exchange is significant, consider modifying sample preparation conditions (e.g., pH, temperature).
Impurity in the this compound standard.- Verify the isotopic purity of the this compound standard from the certificate of analysis provided by the supplier.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the stability of the parent compound, Drospirenone, has been evaluated and provides a strong indication of the expected stability of its deuterated analog.

Table 1: Stability of Drospirenone in Human Plasma

Stability TestConditionDurationStability
Freeze-Thaw3 cycles (-20°C to Room Temp)3 cyclesStable
Bench-TopAmbient/Room Temperature24 hoursStable
Long-Term-20°C3 monthsStable
Post-Preparative4°C (Autosampler)72 hoursStable

Note: The stability of this compound should be independently confirmed during the bioanalytical method validation in the specific biological matrix of interest.

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of Drospirenone and this compound into a blank biological matrix (plasma, serum, or urine).

  • Analyze one set of freshly prepared QC samples to establish the baseline (T=0) concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • Once completely thawed, refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, process and analyze the samples.

  • The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol for Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration representative of sample handling and preparation time.

Methodology:

  • Use low and high concentration QC samples prepared in the relevant biological matrix.

  • Thaw the QC samples and keep them at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

  • At the end of the period, process and analyze the samples.

  • Compare the results to the baseline concentrations. The mean concentration should be within ±15% of the nominal value.

Protocol for Long-Term Stability Assessment

Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.

Methodology:

  • Prepare multiple sets of low and high concentration QC samples in the biological matrix.

  • Analyze one set of freshly prepared QC samples to establish the baseline.

  • Store the remaining QC samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.

  • Thaw the samples, process, and analyze them against a freshly prepared calibration curve.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_testing Stability Assessment cluster_analysis Analysis and Evaluation BlankMatrix Blank Biological Matrix Spiking Spike with Drospirenone and this compound BlankMatrix->Spiking QCs Low and High Conc. QCs Spiking->QCs FreezeThaw Freeze-Thaw Stability (min. 3 cycles) QCs->FreezeThaw BenchTop Bench-Top Stability (e.g., 4-24h at RT) QCs->BenchTop LongTerm Long-Term Stability (e.g., -20°C or -80°C) QCs->LongTerm PostPrep Post-Preparative Stability (e.g., 72h at 4°C) QCs->PostPrep Analysis LC-MS/MS Analysis FreezeThaw->Analysis BenchTop->Analysis LongTerm->Analysis PostPrep->Analysis Comparison Compare to Baseline (±15% acceptance) Analysis->Comparison

Experimental workflow for stability testing of this compound.

Troubleshooting_IS_Variability Start Inconsistent this compound Signal Observed CheckStorage Review Storage and Handling Procedures Start->CheckStorage CheckPrep Verify Sample Preparation Consistency Start->CheckPrep CheckMatrix Investigate Matrix Effects Start->CheckMatrix PerformStability Conduct Specific Stability Tests CheckStorage->PerformStability OptimizePrep Refine Sample Preparation Workflow CheckPrep->OptimizePrep OptimizeCleanup Enhance Sample Clean-up CheckMatrix->OptimizeCleanup Resolved Issue Resolved PerformStability->Resolved OptimizePrep->Resolved OptimizeCleanup->Resolved

Troubleshooting inconsistent internal standard signal.

References

Technical Support Center: Refinement of Extraction Recovery for Drospirenone-d4 from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of Drospirenone-d4 from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The two primary methods for extracting this compound from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4] Both techniques have been successfully applied in bioanalytical methods for the quantification of drospirenone.[1]

Q2: Which extraction method offers higher selectivity and recovery?

A2: Mixed-mode SPE has been shown to provide highly selective sample preparation, which is crucial for minimizing matrix effects and sample variability. This can lead to cleaner extracts and more reliable quantification, especially when using sensitive techniques like UPLC-MS/MS. LLE is a simpler and cost-effective alternative that can also yield good recovery.

Q3: What are the key challenges in the bioanalysis of this compound from plasma?

A3: Common challenges include managing matrix effects, ensuring high and reproducible recovery, preventing analyte loss due to non-specific binding, and disrupting protein binding. For sensitive analyses, even minor interferences from plasma components like phospholipids can impact the accuracy and precision of the results.

Q4: How can I minimize matrix effects?

A4: Effective sample preparation is key to minimizing matrix effects. Using a highly selective method like mixed-mode SPE can virtually eliminate matrix effects. Additionally, optimizing chromatographic conditions can help separate this compound from co-eluting matrix components.

Q5: What is a typical recovery rate for Drospirenone extraction from plasma?

A5: With an optimized LLE method using dichloromethane, mean extraction recoveries for drospirenone have been reported to be in the range of 83.31% to 92.58%. A mixed-mode SPE method has also demonstrated high recovery for drospirenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound from plasma.

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete disruption of protein binding: Drospirenone can be highly protein-bound in plasma.- Pretreat the plasma sample with an acid (e.g., formic acid, trichloroacetic acid) or an organic solvent (e.g., acetonitrile) to precipitate proteins and release the analyte. - For SPE, ensure the sample loading conditions (e.g., pH) are optimized to favor the release of this compound from plasma proteins.
Inefficient extraction solvent (LLE): The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.- Test different extraction solvents or solvent mixtures. Dichloromethane has been used successfully for drospirenone extraction.
Suboptimal SPE cartridge conditioning or elution: Improper conditioning can lead to poor retention, while an inappropriate elution solvent will result in incomplete recovery.- Ensure the SPE cartridge is conditioned and equilibrated according to the manufacturer's protocol. - Optimize the elution solvent composition and volume. A stronger solvent or multiple elution steps may be necessary.
Analyte loss due to non-specific binding: this compound, being a steroid, can adsorb to glass or plastic surfaces.- Use polypropylene tubes and pipette tips instead of glass. - Consider using silanized glassware if glass is necessary.
High Variability in Recovery (Poor Precision) Inconsistent sample processing: Variations in vortexing time, centrifugation speed, or solvent volumes can lead to inconsistent results.- Standardize all steps of the extraction protocol. Use calibrated pipettes and consistent timing for each step.
Matrix effects from different plasma lots: The composition of plasma can vary between donors, affecting extraction efficiency and ionization in the mass spectrometer.- Evaluate the method using at least six different sources of plasma to assess the impact of matrix variability. - A more robust sample cleanup method, such as mixed-mode SPE, may be required to minimize these effects.
Incomplete drying or reconstitution: Residual extraction solvent can affect chromatographic performance, while incomplete reconstitution leads to lower analyte concentration.- Ensure complete evaporation of the organic solvent under a gentle stream of nitrogen. - Vortex the sample thoroughly during the reconstitution step to ensure the analyte is fully dissolved.
High Matrix Effects (Ion Suppression or Enhancement) Insufficient sample cleanup: Co-elution of endogenous plasma components (e.g., phospholipids) with the analyte can interfere with ionization.- Implement a more rigorous sample preparation technique, such as mixed-mode SPE, to remove interfering substances. - For LLE, a back-extraction step might help to further clean up the sample.
Suboptimal chromatographic separation: The analyte is not adequately resolved from matrix components on the analytical column.- Optimize the HPLC/UPLC gradient, mobile phase composition, and column chemistry to improve the separation of this compound from interfering peaks.
Contamination or Carryover Contamination from labware or reagents: Impure solvents or improperly cleaned labware can introduce interfering substances.- Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all reusable labware between samples.
Carryover from the autosampler: The analyte from a high-concentration sample may adsorb to the injection needle or valve and elute in subsequent runs.- Implement a rigorous needle wash protocol in the autosampler method, using a strong organic solvent. - Inject blank samples after high-concentration standards or samples to check for carryover.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for the determination of drospirenone in human plasma.

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean polypropylene tube.

    • Add the internal standard solution (this compound).

  • Extraction:

    • Add 3 mL of dichloromethane to the plasma sample.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Separation and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 500 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol (Mixed-Mode)

This protocol is a general representation based on a highly selective method for drospirenone analysis.

  • Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 500 µL of plasma with an appropriate buffer to adjust the pH.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove polar interferences.

    • Wash the cartridge with 1 mL of a stronger wash solution (e.g., an appropriate buffer) to remove basic and neutral interferences.

  • Elution:

    • Elute the this compound from the cartridge using 1 mL of an acidic organic solvent (e.g., methanol with 1% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in an appropriate volume of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Parameter Liquid-Liquid Extraction (Dichloromethane) Mixed-Mode Solid-Phase Extraction
Mean Extraction Recovery 83.31% - 92.58%High recovery reported, specific percentage not detailed in the abstract.
Intra-batch Precision (CV%) ≤ 5.58%Not specified
Inter-batch Precision (CV%) < 6.08%Not specified
Intra-batch Accuracy (RE%) -3.34% to +6.27%Not specified
Inter-batch Accuracy (RE%) -1.84% to +6.73%Not specified
Matrix Effect Variability Negligible< ± 15% across 6 sources of plasma

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample + This compound (IS) add_solvent Add Dichloromethane start->add_solvent 500 µL vortex Vortex (10 min) add_solvent->vortex 3 mL centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_prep Cartridge & Sample Prep cluster_cleanup Cleanup cluster_elution Elution & Analysis condition Condition SPE Cartridge (Methanol, Water) load_sample Load pH-Adjusted Plasma Sample condition->load_sample wash1 Wash 1 (e.g., 5% Methanol) load_sample->wash1 wash2 Wash 2 (e.g., Buffer) wash1->wash2 elute Elute Analyte (Acidic Organic Solvent) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Strategies to reduce signal-to-noise ratio for Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to reducing the signal-to-noise ratio in the analysis of Drospirenone-d4.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the common causes of poor signal-to-noise (S/N) ratio for this compound in LC-MS/MS analysis?

A poor signal-to-noise ratio for your deuterated internal standard, this compound, can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:

  • Sample Preparation: Inefficient extraction of this compound from the biological matrix can lead to low recovery and, consequently, a weak signal. The presence of interfering endogenous components from the matrix can also suppress the ionization of this compound, a phenomenon known as the matrix effect.[1][2][3]

  • Chromatographic Conditions: Suboptimal chromatographic separation can result in co-elution of this compound with matrix components, leading to ion suppression.[1] Peak broadening can also decrease the peak height, thereby reducing the S/N ratio.

  • Mass Spectrometer Settings: Improper tuning and calibration of the mass spectrometer can lead to poor signal intensity. Inadequate ionization efficiency and incorrect mass transition settings will also result in a diminished signal for this compound.

Question 2: How can I troubleshoot a low signal intensity for this compound?

If you are observing a weak or undetectable signal for this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low this compound Signal

start Low this compound Signal Detected sample_prep Verify Sample Preparation start->sample_prep lc_conditions Optimize LC Conditions sample_prep->lc_conditions If signal is still low end_good Signal Improved sample_prep->end_good If signal improves ms_settings Check MS Settings lc_conditions->ms_settings If signal is still low lc_conditions->end_good If signal improves ms_settings->end_good If signal improves end_bad Issue Persists: Contact Support ms_settings->end_bad If issue persists

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

  • Verify Sample Preparation:

    • Extraction Recovery: Ensure your extraction method provides adequate recovery for Drospirenone. A study reported mean absolute recoveries of 83.31% to 92.58% for drospirenone using dichloromethane extraction. If your recovery is significantly lower, consider optimizing the extraction solvent and procedure.

    • Internal Standard Concentration: Double-check the concentration of your this compound spiking solution. An overly diluted standard will naturally result in a low signal.

  • Optimize LC Conditions:

    • Column Choice: A suitable column is crucial for good peak shape and separation. For instance, a Peerless cyano column has been used successfully for drospirenone analysis.

    • Mobile Phase Composition: The mobile phase should be optimized to achieve good retention and peak shape for this compound. A mobile phase of methanol and ammonium formate buffer has been shown to be effective.

    • Flow Rate: Adjusting the flow rate can impact peak height and width. Lower flow rates with smaller diameter columns can increase peak height.

  • Check MS Settings:

    • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

    • Ionization Source Parameters: Optimize the ionization source conditions, such as temperature and gas flows, to maximize the ionization of this compound.

    • Mass Transitions: Verify that you are monitoring the correct precursor and product ion masses for this compound.

Question 3: My baseline is noisy. How can I reduce the noise to improve the S/N ratio?

A high baseline noise can obscure the signal of your analyte. Here are some strategies to reduce baseline noise:

Strategies to Reduce Baseline Noise

StrategyDescriptionKey Considerations
Mobile Phase Quality Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can contribute significantly to baseline noise.Always filter freshly prepared mobile phases.
System Cleaning Regularly flush the LC system and clean the mass spectrometer's ion source. Contamination buildup is a common source of noise.Follow the manufacturer's guidelines for cleaning procedures.
Detector Settings Increase the detector time constant or use signal bunching in the data system to smooth the baseline.Be cautious not to oversmooth, as this can lead to peak distortion.
Electronic Noise Ensure the instrument is properly grounded and shielded from other electronic equipment that may cause interference.Check for and eliminate ground loops.

Question 4: How do I identify and mitigate matrix effects for this compound?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.

Identifying Matrix Effects:

A common method to assess matrix effects is to compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

Mitigating Matrix Effects:

  • Improve Sample Preparation: More selective sample preparation techniques can effectively remove interfering matrix components. Mixed-mode Solid-Phase Extraction (SPE) has been shown to virtually eliminate matrix effects for drospirenone analysis.

  • Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components is a crucial step. This can involve changing the column, mobile phase, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard. In theory, it should co-elute with the analyte (Drospirenone) and experience the same degree of matrix effects, thus providing accurate quantification. However, if the signal of this compound itself is suppressed, the strategies mentioned above are necessary.

Experimental Protocol: Mixed-Mode SPE for Drospirenone

This protocol is adapted from a method that demonstrated effective removal of matrix components for drospirenone analysis.

  • Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Wash with an acidic solution to remove basic interferences.

  • Elution:

    • Elute Drospirenone (bound by reversed-phase) with an appropriate organic solvent (e.g., methanol).

    • A separate elution step can be used for other analytes if necessary (e.g., ethinyl estradiol bound by anion exchange).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Matrix Effect Assessment Workflow

start Assess Matrix Effect prep_samples Prepare Neat and Post-Spiked Samples start->prep_samples analyze_samples Analyze via LC-MS/MS prep_samples->analyze_samples compare_responses Compare Peak Areas analyze_samples->compare_responses calculate_me Calculate Matrix Effect (%) compare_responses->calculate_me no_effect No Significant Effect calculate_me->no_effect Within acceptable limits effect_present Significant Effect Detected calculate_me->effect_present Outside acceptable limits mitigate Implement Mitigation Strategies (e.g., Improved SPE) effect_present->mitigate mitigate->start Re-assess

Caption: A workflow for the assessment and mitigation of matrix effects in bioanalysis.

Question 5: What are the optimal LC-MS/MS parameters for this compound analysis?

While optimal parameters can vary between instruments, the following table provides a starting point based on published methods for Drospirenone.

LC-MS/MS Parameters for Drospirenone Analysis

ParameterExample ValueReference
LC System Waters ACQUITY UPLC System
Column Peerless cyano column
Mobile Phase Methanol and ammonium formate buffer
Flow Rate Isocratic
Injection Volume 10 µLN/A
MS System Waters Quattro Premier Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition For Drospirenone: m/z 367.10 -> (Product Ion)

Note: The specific product ion for Drospirenone and the transitions for this compound would need to be determined empirically.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should validate all methods in their own laboratories to ensure they meet the specific requirements of their studies.

References

Overcoming challenges in the synthesis and purification of Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Drospirenone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the preparation of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A common strategy for introducing deuterium into the Drospirenone molecule is through the stereoselective reduction of a suitable precursor. One plausible route involves the reduction of an enone intermediate, such as Δ⁶-Drospirenone, using a deuterated reducing agent. This method targets the specific positions for deuterium incorporation. A detailed hypothetical protocol is provided in the "Experimental Protocols" section.

Q2: What are the most common impurities I might encounter?

A2: Impurities in Drospirenone synthesis can be categorized as process-related, degradation products, or residual solvents.[1][2] Common process-related impurities include diastereomers, epimers (like 6,7-Epidrospirenone), and byproducts from incomplete reactions or side reactions.[1][3] It is also crucial to monitor for the presence of unlabeled Drospirenone and species with varying degrees of deuteration.

Q3: How can I determine the isotopic purity of my this compound sample?

A3: The isotopic purity is typically determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio.[4] ¹H NMR can be used to confirm the absence of protons at the labeled positions, while ²H NMR will show signals for the incorporated deuterium.

Q4: What is the best method for purifying crude this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique for purifying this compound from closely related impurities. A semi-preparative C18 column with a mobile phase consisting of acetonitrile and water is commonly used. The specific gradient and flow rate can be optimized to achieve the best separation.

Q5: My overall yield is very low. What are the potential causes?

A5: Low yield can result from several factors, including incomplete reaction, degradation of the starting material or product, and losses during workup and purification. Key steps to investigate are the efficiency of the deuteration reaction and the recovery from the purification process. Reviewing reaction temperature, time, and reagent stoichiometry is recommended.

Troubleshooting Guides

Synthesis Troubleshooting

This guide addresses common issues encountered during the synthesis of this compound.

Observation Potential Cause Suggested Solution
Low Isotopic Incorporation (<95%) 1. Inactive or degraded deuterated reagent.2. Presence of protic solvent or moisture.3. Non-optimal reaction temperature or time.1. Use a fresh, unopened vial of the deuterated reagent.2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon). Use anhydrous solvents.3. Perform a time-course study and optimize the reaction temperature.
Presence of Multiple Deuterated Species (d1, d2, d3) 1. Isotopic scrambling.2. Non-specific reduction or exchange.1. Lower the reaction temperature.2. Choose a more selective reducing agent.
High Levels of Unlabeled Drospirenone 1. Incomplete reaction.2. Insufficient amount of deuterated reagent.1. Increase reaction time or temperature moderately.2. Increase the molar equivalents of the deuterated reagent.
Formation of Unknown Byproducts 1. Side reactions due to incorrect temperature.2. Degradation of starting material or product.1. Optimize the reaction temperature; run at a lower temperature for a longer duration.2. Check the stability of the starting material under the reaction conditions.
Purification Troubleshooting

This guide focuses on challenges during the HPLC purification of this compound.

Observation Potential Cause Suggested Solution
Poor Separation of this compound and an Impurity 1. Inappropriate mobile phase composition.2. Column overloading.3. Unsuitable stationary phase.1. Adjust the gradient of the mobile phase; a shallower gradient can improve resolution.2. Reduce the injection volume or the concentration of the sample.3. Try a different column chemistry (e.g., a phenyl-hexyl column).
Broad Peak Shape 1. Column degradation.2. Sample solvent incompatible with the mobile phase.1. Flush the column or replace it if it's at the end of its lifespan.2. Dissolve the sample in the initial mobile phase.
Low Recovery After Purification 1. Product precipitation on the column.2. Degradation of the product on the column.3. Incomplete elution from the column.1. Modify the mobile phase to increase solubility.2. Ensure the mobile phase pH is compatible with the compound's stability.3. Increase the percentage of the strong solvent (acetonitrile) at the end of the gradient to ensure all product is eluted.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a plausible method for synthesizing this compound from a suitable precursor.

Reaction: Reduction of Δ⁶-Drospirenone using Deuterated Sodium Borohydride (NaBD₄) with a stereoselective catalyst.

Materials:

  • Δ⁶-Drospirenone

  • Sodium Borohydride-d4 (NaBD₄)

  • Cerium(III) chloride heptahydrate (for Luche reduction conditions)

  • Methanol-d4 (MeOD)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an argon atmosphere, dissolve Δ⁶-Drospirenone (1 equivalent) and Cerium(III) chloride heptahydrate (1.1 equivalents) in a mixture of anhydrous DCM and Methanol-d4 (4:1 v/v).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reduction: Slowly add Sodium Borohydride-d4 (1.5 equivalents) to the cooled solution in small portions over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Semi-Preparative HPLC

System:

  • Semi-preparative HPLC system with a UV detector.

  • Column: C18, 250 mm x 21.2 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Detector Wavelength: 271 nm

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 60% Acetonitrile in Water). Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 40% B) for at least 30 minutes.

  • Injection and Elution: Inject the prepared sample. Elute with a linear gradient from 40% B to 80% B over 40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis start Dissolve Δ⁶-Drospirenone & CeCl₃ in DCM/MeOD cool Cool to -78 °C start->cool Inert Atmosphere reduce Add NaBD₄ cool->reduce monitor Monitor by LC-MS reduce->monitor Stir for 2-4h quench Quench with NH₄Cl monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup dry Dry & Concentrate workup->dry crude Crude this compound dry->crude

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification start_pur Dissolve Crude Product in Mobile Phase filter Filter Sample (0.45 µm) start_pur->filter inject Inject on Semi-Prep HPLC filter->inject collect Collect Fractions inject->collect Gradient Elution analyze Analyze Fractions by HPLC collect->analyze pool Pool Pure Fractions analyze->pool Purity >98% evaporate Evaporate Solvent pool->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_synthesis_troubleshooting cluster_purification_troubleshooting synthesis_issue Synthesis Issue? low_incorp Low Isotopic Incorporation? synthesis_issue->low_incorp Yes poor_sep Poor HPLC Separation? synthesis_issue->poor_sep No (Purification Issue) check_reagent Check Deuterated Reagent & Reaction Conditions low_incorp->check_reagent Yes byproducts Byproducts Present? low_incorp->byproducts No optimize_temp Optimize Temperature & Reagent Stoichiometry byproducts->optimize_temp Yes adjust_hplc Adjust Gradient & Injection Volume poor_sep->adjust_hplc Yes low_rec Low Recovery? poor_sep->low_rec No check_sol Check Product Solubility & Stability low_rec->check_sol Yes

Caption: Troubleshooting decision tree for this compound.

References

Adjusting mobile phase composition for optimal Drospirenone-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Drospirenone-d4.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by reverse-phase LC-MS/MS?

A common starting point for the analysis of this compound is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B).

  • Mobile Phase A: Water with an additive to improve ionization, such as 0.1% formic acid or 5mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol, often with the same additive as Mobile Phase A to maintain consistency.

A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.

Q2: How do different organic solvents, like acetonitrile and methanol, affect the analysis of this compound?

The choice between acetonitrile and methanol can impact chromatographic resolution and elution strength.

  • Acetonitrile: Generally provides lower backpressure and may offer different selectivity for separating isomers compared to methanol.

  • Methanol: Is a more polar solvent and can be beneficial for eluting highly retained compounds.

The optimal choice often depends on the specific column chemistry and the need to separate this compound from any potential interferences.

Q3: What is the role of additives like formic acid or ammonium formate in the mobile phase?

Additives are crucial for enhancing the ionization efficiency of neutral steroids like Drospirenone, which can be challenging to measure by mass spectrometry. Formic acid is often used to promote the formation of protonated molecules ([M+H]^+) in positive electrospray ionization (+ESI), which can significantly improve the signal response.[1] Ammonium formate can also be used as a buffer to control the pH of the mobile phase.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for this compound can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check for Secondary Interactions:

    • Cause: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on the silica-based column.

    • Solution: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase to suppress the ionization of silanol groups and improve peak shape.

  • Optimize Mobile Phase pH:

    • Cause: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. For a neutral compound like Drospirenone, ensuring the pH is not excessively high is important to avoid any potential degradation or unwanted interactions.

  • Evaluate Sample Solvent:

    • Cause: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute your final sample extract in a solution that is as close as possible to the initial mobile phase composition.

  • Check for Column Overload:

    • Cause: Injecting too much analyte onto the column can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inspect for Column Contamination or Voids:

    • Cause: Buildup of matrix components on the column frit or a void at the head of the column can distort peak shape.

    • Solution: Backflush the column. If the problem persists, try replacing the column.

Issue 2: Retention Time Shifts

Q: I am observing inconsistent retention times for this compound between injections. What could be the problem?

A: Retention time shifts can be frustrating and can affect the reliability of your results. Here’s how to troubleshoot this issue:

  • Verify Mobile Phase Preparation:

    • Cause: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is prepared fresh and accurately. If using a buffer, double-check the weighing and pH adjustment. Always degas the mobile phase before use to prevent bubble formation in the pump.

  • Check for Leaks in the LC System:

    • Cause: A leak in the flow path will cause a drop in pressure and an increase in retention times.

    • Solution: Inspect all fittings and connections for any signs of leakage.

  • Ensure Proper Column Equilibration:

    • Cause: Insufficient column equilibration between gradient runs can lead to retention time drift.

    • Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection. A typical equilibration time is 5-10 column volumes.

  • Monitor Column Temperature:

    • Cause: Fluctuations in column temperature can cause retention time shifts.

    • Solution: Use a thermostatted column compartment and ensure it is maintaining a stable temperature.

Issue 3: Low Signal Intensity or Signal Suppression

Q: The signal for my this compound internal standard is low and inconsistent. What could be causing this?

A: Low or variable signal intensity is often due to ion suppression in the mass spectrometer source.

  • Evaluate Matrix Effects:

    • Cause: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.

    • Solution:

      • Improve Sample Cleanup: Enhance your sample preparation method (e.g., solid-phase extraction) to remove more of the interfering matrix components.

      • Adjust Chromatography: Modify the mobile phase gradient to achieve better separation of this compound from the matrix interferences.

  • Optimize Ion Source Parameters:

    • Cause: The settings of the electrospray ionization (ESI) source may not be optimal for this compound.

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal.

  • Check Mobile Phase Additives:

    • Cause: The type and concentration of the mobile phase additive can significantly impact ionization efficiency.

    • Solution: Experiment with different additives (e.g., formic acid vs. ammonium formate) and concentrations to find the optimal conditions for your instrument.

Quantitative Data Summary

Table 1: Example Mobile Phase Compositions for Drospirenone Analysis

Mobile Phase AMobile Phase BColumnDetectionReference
5mM Ammonium Formate bufferAcetonitrile:MethanolC18 (50 x 2.1 mm, 5 µm)LC-MS/MS[2]
0.1% Formic acidAcetonitrileLuna C18 (100 x 2.6 mm, 1.6 µ)UPLC-PDA[3]
50 mM K2HPO4 (pH 8.0)AcetonitrileNova-Pak CNHPLC-UV[4]
1% Orthophosphoric acidMethanolSymmetry C18 (250 x 4.6mm, 5µm)HPLC-UV[5]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound in Plasma

This protocol provides a general starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike 500 µL of plasma with the this compound internal standard.

  • Condition a mixed-mode SPE cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18, e.g., 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: 30% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • MRM Transition: Monitor the appropriate precursor and product ions for this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_interactions Check for Secondary Interactions start->check_interactions add_acid Add 0.1% Formic Acid to Mobile Phase check_interactions->add_acid Yes check_ph Optimize Mobile Phase pH check_interactions->check_ph No end_node Peak Shape Improved add_acid->end_node adjust_ph Adjust pH of Aqueous Phase check_ph->adjust_ph Yes check_solvent Evaluate Sample Solvent check_ph->check_solvent No adjust_ph->end_node change_solvent Reconstitute in Initial Mobile Phase Conditions check_solvent->change_solvent Yes check_overload Check for Column Overload check_solvent->check_overload No change_solvent->end_node dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Inspect Column Condition check_overload->check_column No dilute_sample->end_node replace_column Backflush or Replace Column check_column->replace_column Yes check_column->end_node No replace_column->end_node

Caption: Troubleshooting workflow for poor peak shape.

MethodDevelopmentWorkflow General Method Development Workflow start Define Analytical Goal lit_review Literature Review for Starting Conditions start->lit_review select_column Select Column (e.g., C18) lit_review->select_column initial_mobile_phase Define Initial Mobile Phase (e.g., A: 0.1% FA in Water B: 0.1% FA in ACN) select_column->initial_mobile_phase optimize_gradient Optimize Gradient Elution initial_mobile_phase->optimize_gradient optimize_ms Optimize MS Parameters (Infusion) optimize_gradient->optimize_ms sample_prep Develop Sample Preparation Method optimize_ms->sample_prep validation Method Validation (ICH Guidelines) sample_prep->validation end_node Routine Analysis validation->end_node

Caption: General method development workflow.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Drospirenone using Drospirenone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Drospirenone in biological matrices, with a focus on the validation of a method utilizing Drospirenone-d4 as a stable isotope-labeled internal standard. The performance of this method is contrasted with an alternative approach using a structural analog internal standard, levonorgestrel. This document is intended to assist researchers in selecting and implementing a robust and reliable bioanalytical assay for Drospirenone in pharmacokinetic and bioequivalence studies.

Executive Summary

The quantification of Drospirenone, a synthetic progestin widely used in oral contraceptives, requires a highly sensitive and selective bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS bioanalysis due to its ability to effectively compensate for matrix effects and variability in sample processing.[1][2][3][4][5] This guide presents a detailed overview of a validated LC-MS/MS method using this compound and compares its performance characteristics with a method employing levonorgestrel, a commonly used structural analog internal standard.

Method Performance Comparison

The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. Stable isotope-labeled internal standards, like this compound, are chemically and structurally almost identical to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. This leads to more effective compensation for matrix-induced ionization suppression or enhancement.

In contrast, structural analog internal standards, such as levonorgestrel, may have different chromatographic retention times and ionization efficiencies compared to the analyte, which can lead to less reliable correction for matrix effects.

The following tables summarize the validation parameters for two distinct bioanalytical methods for Drospirenone: one using this compound and the other using levonorgestrel as the internal standard.

Table 1: Bioanalytical Method Parameters

ParameterMethod with this compound ISMethod with Levonorgestrel IS
Analytical Technique LC-MS/MSLC-MS/MS
Internal Standard This compoundLevonorgestrel
Linearity Range 1.00 - 200.00 ng/mL5 - 100 ng/mL
Correlation Coefficient (r²) > 0.990.9998

Table 2: Validation Summary

Validation ParameterMethod with this compound ISMethod with Levonorgestrel IS
Accuracy Within ± 15% of nominal concentrationRE (%) between -3.34 and +6.27
Precision (CV%) ≤ 15%Intra-batch: ≤ 5.58%, Inter-batch: < 6.08%
Recovery Not explicitly stated, but expected to be consistent between analyte and IS83.31 - 92.58% (Drospirenone), 89.32% (Levonorgestrel)
Lower Limit of Quantification (LLOQ) 1.00 ng/mL5 ng/mL

Experimental Protocols

A detailed experimental protocol for the bioanalytical method of Drospirenone using this compound as an internal standard is provided below. This protocol is a composite representation based on findings from multiple sources.

Sample Preparation
  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 500 µL of acetonitrile for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.0 min: 50-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-50% B

    • 2.6-3.5 min: 50% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry Conditions
  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Drospirenone: 367.1 > 97.0

    • This compound: 371.1 > 97.0

  • Collision Energy: Optimized for the specific instrument

  • Source Temperature: 500°C

Visualizations

To illustrate the experimental workflow and the logical relationship in the choice of internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Acetonitrile (500 µL) vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc UPLC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Bioanalytical Workflow for Drospirenone Quantification.

internal_standard_selection cluster_ideal Ideal Internal Standard Properties cluster_types Types of Internal Standards cluster_comparison Performance Comparison prop1 Similar Physicochemical Properties sil Stable Isotope-Labeled (e.g., this compound) analog Structural Analog (e.g., Levonorgestrel) prop2 Co-elution with Analyte prop3 Similar Ionization Efficiency sil_adv Advantages: - Superior matrix effect compensation - Higher accuracy and precision sil->sil_adv Leads to analog_disadv Disadvantages: - Potential for differential recovery - Variable ionization suppression analog->analog_disadv Can lead to

Internal Standard Selection Logic.

References

A Comparative Guide to Drospirenone Assay: Evaluating Linearity, Accuracy, and Precision with Drospirenone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drospirenone in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for drospirenone, with a focus on the performance characteristics of an LC-MS/MS assay utilizing a deuterated internal standard, Drospirenone-d4.

This guide presents a detailed examination of the linearity, accuracy, and precision of this method, alongside comparative data from alternative analytical techniques. Detailed experimental protocols and visual workflows are provided to facilitate a deeper understanding of the methodologies.

Performance Comparison of Drospirenone Assays

The selection of an appropriate analytical method is critical for generating high-quality data. The following tables summarize the performance characteristics of a highly sensitive LC-MS/MS method using this compound as an internal standard, and an alternative LC-MS/MS method employing levonorgestrel as the internal standard.

Linearity

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

MethodAnalyteInternal StandardCalibration Curve RangeCorrelation Coefficient (r²)
LC-MS/MS[1][2]DrospirenoneThis compound 1.00363 - 171.152 ng/mL0.9994[2]
LC-MS/MS[3]DrospirenoneLevonorgestrel5 - 100 ng/mL0.9998[3]
UPLC-MS/MSDrospirenoneNot Specified0.5 - 250 ng/mL> 0.997
RP-HPLCDrospirenoneNone3 - 18 µg/mL0.9993
Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variability in sample extraction, injection, and ionization.

Table 2: Intra-Day and Inter-Day Precision and Accuracy for Drospirenone using this compound Internal Standard

Quality Control SampleNominal Conc. (pg/mL)Intra-Day (n=6)Inter-Day (n=18)
Precision (%CV) Accuracy (%)
LLOQ1003.634.8102.3
QC Low2509.083.5101.5
QC Medium80290.452.9100.8
QC High128464.722.5100.3

Table 3: Intra-Batch and Inter-Batch Precision and Accuracy for Drospirenone using Levonorgestrel Internal Standard

Quality Control SampleNominal Conc. (ng/mL)Intra-Batch (n=6)Inter-Batch (n=18)
Precision (%CV) Accuracy (RE %)
QC Low15≤5.58-3.34 to +6.27
QC Medium40≤5.58-3.34 to +6.27
QC High80≤5.58-3.34 to +6.27

Drospirenone Signaling Pathway

Drospirenone is a synthetic progestin that exerts its effects through various hormonal pathways. It acts as a progesterone receptor agonist and also possesses anti-mineralocorticoid and anti-androgenic properties. These actions contribute to its use in oral contraceptives and for managing conditions like acne and premenstrual dysphoric disorder.

Drospirenone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Drospirenone Drospirenone PR Progesterone Receptor Drospirenone->PR Agonist MR Mineralocorticoid Receptor Drospirenone->MR Antagonist AR Androgen Receptor Drospirenone->AR Antagonist HRE Hormone Response Element PR->HRE Aldosterone_Blockade Aldosterone Blockade MR->Aldosterone_Blockade Androgen_Blockade Androgen Blockade AR->Androgen_Blockade Gene_Transcription Gene Transcription (Suppression of LH/FSH, Endometrial Changes) HRE->Gene_Transcription Contraceptive_Effect Contraceptive Effect Gene_Transcription->Contraceptive_Effect Anti_Mineralocorticoid_Effect Anti-Mineralocorticoid Effect (Diuresis) Aldosterone_Blockade->Anti_Mineralocorticoid_Effect Anti_Androgenic_Effect Anti-Androgenic Effect (Acne Reduction) Androgen_Blockade->Anti_Androgenic_Effect

Caption: Drospirenone's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the protocols for the LC-MS/MS method utilizing this compound and an alternative LC-MS/MS method.

Protocol 1: LC-MS/MS Assay of Drospirenone with this compound Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample, add 10 µL of this compound internal standard solution.

  • Add 2 mL of a tert-Butyl methyl ether (TBME) and n-Hexane mixture.

  • Vortex mix and centrifuge the samples.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of acetonitrile and water for analysis.

2. Chromatographic Conditions:

  • HPLC System: Shimadzu Nexera with 30AC autosampler.

  • Column: C18 (50 x 2.1 mm, 5 µm).

  • Mobile Phase A: 5mM Ammonium Formate buffer.

  • Mobile Phase B: Acetonitrile:Methanol.

  • Flow Rate: 300 µL/min.

  • Injection Volume: 10 µL.

  • Run Time: 8.0 minutes.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: SCIEX Triple Quad™ 5500.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MRM Transitions:

    • Drospirenone: 367.1 -> 97.00

    • This compound: 371.1 -> 97.00

Protocol 2: LC-MS/MS Assay of Drospirenone with Levonorgestrel Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standard (levonorgestrel).

  • Extract the sample with dichloromethane.

  • Evaporate the organic layer and reconstitute the residue for injection.

2. Chromatographic Conditions:

  • Column: Peerless cyano column.

  • Mobile Phase: Isocratic mixture of methanol and ammonium formate buffer.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Turboionspray.

  • MRM Transitions: Specific fragmentation monitoring for drospirenone and levonorgestrel.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a comprehensive process to ensure that the method is suitable for its intended purpose.

Bioanalytical_Workflow Start Method Development Sample_Preparation Sample Preparation (e.g., LLE, SPE) Start->Sample_Preparation End Routine Sample Analysis Chromatography Chromatographic Separation (LC or UPLC) Sample_Preparation->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Validation_Parameters Method Validation Data_Acquisition->Validation_Parameters Validation_Parameters->End Method is Validated Linearity Linearity Validation_Parameters->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Validation_Parameters->Accuracy_Precision Selectivity Selectivity & Specificity Validation_Parameters->Selectivity Stability Stability (Freeze-thaw, bench-top, etc.) Validation_Parameters->Stability Recovery Extraction Recovery & Matrix Effect Validation_Parameters->Recovery

Caption: A typical bioanalytical method validation workflow.

References

A Comparative Guide to Internal Standards for Drospirenone Quantification by LC-MS/MS: Drospirenone-d4 vs. Other Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drospirenone in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variations and ensuring analytical accuracy. This guide provides a detailed comparison of the performance of a stable isotope-labeled internal standard, Drospirenone-d4, with a commonly used structural analog, levonorgestrel, for the quantification of drospirenone.

Performance Data Summary

The following tables summarize the key validation parameters for LC-MS/MS methods utilizing this compound and levonorgestrel as internal standards for the determination of drospirenone in human plasma.

Table 1: Method Performance with this compound as Internal Standard

Validation ParameterResult
Linearity Range1.00 - 171.15 ng/mL
Correlation Coefficient (r)0.9994
Accuracy (% Bias)Within ±20%
Precision (% CV)< 15%

Data extracted from a conference abstract; detailed experimental conditions may vary.

Table 2: Method Performance with Levonorgestrel as Internal Standard [1][2]

Validation ParameterResult
Linearity Range5 - 100 ng/mL[1][2]
Correlation Coefficient (r²)0.9998[1]
Accuracy (RE %)-3.34 to +6.73%
Intra-batch Precision (CV%)≤ 5.58%
Inter-batch Precision (CV%)< 6.08%
Mean Extraction Recovery83.31 - 92.58%

Discussion of Comparative Performance

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, leading to very similar extraction recovery and ionization efficiency. This close matching minimizes variability and matrix effects, resulting in high accuracy and precision. The data presented, although from a preliminary report, suggests that the method using this compound achieves excellent linearity and precision.

Levonorgestrel, a synthetic progestin, serves as a structural analog internal standard. While it shares structural similarities with drospirenone, differences in its physicochemical properties can lead to variations in extraction efficiency and ionization response compared to the analyte. However, the presented validation data for the method using levonorgestrel demonstrates that with careful optimization, it can also yield a highly accurate, precise, and reliable assay. The comprehensive validation report for the levonorgestrel method provides strong evidence of its suitability for bioanalytical applications.

Ultimately, the choice between this compound and a structural analog like levonorgestrel may depend on factors such as the availability and cost of the internal standard, the required level of assay performance, and regulatory requirements. For the most demanding applications requiring the highest level of accuracy and minimal matrix effects, the use of a stable isotope-labeled internal standard like this compound is recommended.

Experimental Protocols

Method 1: Quantification of Drospirenone using this compound Internal Standard

This protocol is based on the available information and typical LC-MS/MS methodologies.

Sample Preparation

A liquid-liquid extraction method is employed. To 500 µL of plasma, 10 µL of this compound internal standard solution is added. The samples are then extracted with a mixture of tert-butyl methyl ether (TBME) and n-hexane. The organic layer is separated, evaporated to dryness, and the residue is reconstituted for injection.

Liquid Chromatography

  • System: High-Performance Liquid Chromatography (HPLC) system

  • Column: A suitable reversed-phase C18 column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol)

  • Flow Rate: Optimized for separation and peak shape

  • Injection Volume: 10 µL

Mass Spectrometry

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Drospirenone: Precursor Ion > Product Ion (Specific m/z values to be optimized)

    • This compound: 371.1 > 97.0

Method 2: Quantification of Drospirenone using Levonorgestrel Internal Standard

This protocol is based on the detailed methodology described by Bhaumik et al.

Sample Preparation

To plasma samples, levonorgestrel internal standard is added. The samples are then extracted with dichloromethane. The organic extract is evaporated, and the residue is reconstituted in the mobile phase.

Liquid Chromatography

  • System: LC-MS/MS system

  • Column: Peerless cyano column

  • Mobile Phase: Isocratic mixture of methanol and ammonium formate buffer

  • Flow Rate: Not specified

  • Injection Volume: Not specified

Mass Spectrometry

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization: Turbo Ion Spray, Positive Mode

  • MRM Transitions:

    • Drospirenone: m/z 367.10 > (Product ion not specified)

    • Levonorgestrel: m/z 313.20 > (Product ion not specified)

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Levonorgestrel) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for the quantification of drospirenone in plasma using an internal standard.

decision_pathway start Start: Need to Quantify Drospirenone requirement Assay Requirements: - High Accuracy? - Minimal Matrix Effect? - Budget Constraints? start->requirement is_choice Internal Standard Selection requirement->is_choice d4 This compound (Stable Isotope Labeled) is_choice->d4 High Accuracy & Minimal Matrix Effect analog Levonorgestrel (Structural Analog) is_choice->analog Cost-Effective & Acceptable Performance validation Method Development & Validation d4->validation analog->validation analysis Routine Sample Analysis validation->analysis

Caption: Decision pathway for selecting an internal standard for drospirenone analysis.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the accuracy and reliability of data for regulatory submissions. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have aligned their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which provides a unified framework for bioanalytical method validation. A cornerstone of this guidance, particularly for mass spectrometry-based assays, is the strong recommendation to use stable isotope-labeled internal standards (SIL-ISs).[1][2] This guide provides an objective comparison of bioanalytical method performance with SIL-ISs versus other alternatives, supported by experimental data, to aid in the development of robust and compliant methods.

An internal standard (IS) is crucial in quantitative bioanalysis to correct for variability during sample preparation and analysis.[2][3] The ideal IS mimics the physicochemical properties of the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] SIL-ISs are considered the "gold standard" because they are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-perfect analogy allows them to effectively compensate for matrix effects and other sources of analytical variability.

Performance Comparison: Stable Isotope vs. Analog Internal Standards

While SIL-ISs are the preferred choice, practical considerations such as cost and availability sometimes lead to the use of structural analog internal standards. A structural analog is a molecule that is chemically similar but not identical to the analyte. The following tables summarize the comparative performance of methods validated with SIL-ISs versus analog-IS, based on key validation parameters outlined in the ICH M10 guideline.

Validation ParameterPerformance with Stable Isotope-Labeled IS (SIL-IS)Performance with Structural Analog ISKey Considerations
Accuracy & Precision High: Typically provides better accuracy and precision as it closely tracks the analyte through the entire analytical process.Variable: Can provide acceptable accuracy and precision, but is more susceptible to deviations due to differences in physicochemical properties.The structural similarity of the analog to the analyte is critical for its performance.
Matrix Effect Excellent Compensation: Co-elution with the analyte allows for effective compensation of matrix-induced ion suppression or enhancement.Potential for Differential Effects: Differences in chemical properties can lead to differential matrix effects, impacting accuracy and reproducibility.Thorough evaluation of matrix effects from multiple sources is crucial when using an analog IS.
Recovery Consistent Tracking: Tracks the analyte's recovery during sample extraction and processing more effectively.Variable Recovery: Differences in properties like polarity and pKa can lead to different extraction recoveries compared to the analyte.A case study on lapatinib showed that only a SIL-IS could correct for interindividual variability in recovery from patient plasma.
Selectivity & Specificity High: The mass difference ensures high specificity in MS detection, minimizing the risk of cross-talk from the analyte.Potential for Interference: Requires careful selection to avoid isobaric interferences from endogenous compounds or metabolites.The risk of cross-signal contribution should be assessed, especially for deuterated standards.

Quantitative Data Summary

The following table presents a summary of typical quantitative data observed during bioanalytical method validation, highlighting the advantages of using a SIL-IS.

ParameterAcceptance Criteria (ICH M10)Typical Results with SIL-ISTypical Results with Analog IS
Accuracy (% Bias) Within ±15% (±20% at LLOQ)< 5%< 15% (can be higher with significant matrix effects)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%< 15% (can be higher with variable recovery)
Matrix Factor IS-normalized matrix factor CV ≤ 15%Close to 1, with low variabilityCan deviate significantly from 1, with higher variability
Recovery Consistent, precise, and reproducibleHigh and consistent across different lots of matrixCan be lower and more variable than the analyte

Experimental Protocols

Detailed methodologies for key validation experiments are crucial for regulatory compliance. The following are generalized protocols based on the ICH M10 guideline for a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.

  • Methodology:

    • Analyze at least six individual lots of blank biological matrix.

    • Spike one of these lots at the Lower Limit of Quantification (LLOQ).

    • Evaluate for any interfering peaks at the retention times of the analyte and IS.

    • Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.

Matrix Effect
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and IS.

  • Methodology:

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank matrix with the analyte and IS at low and high concentrations.

    • Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

    • Calculate the matrix factor by comparing the peak areas of the analyte and IS in the post-extraction spiked samples to the neat solutions.

    • The IS-normalized matrix factor is calculated as the ratio of the analyte matrix factor to the IS matrix factor.

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).

  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Calculate the mean concentration and the % bias for accuracy, and the standard deviation and %CV for precision.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the %CV should not exceed 15% (20% at the LLOQ).

Mandatory Visualizations

To better understand the workflows and logical relationships in bioanalytical method validation, the following diagrams are provided.

Bioanalytical method validation workflow.

Internal_Standard_Comparison cluster_SIL_IS With Stable Isotope-Labeled IS (SIL-IS) cluster_Analog_IS With Structural Analog IS Analyte Analyte in Biological Matrix SIL_Extraction Identical Extraction & Matrix Effect Analyte->SIL_Extraction Analog_Extraction Differential Extraction & Matrix Effect Analyte->Analog_Extraction SIL_IS SIL-IS SIL_IS->SIL_Extraction SIL_Ratio Accurate Analyte/IS Ratio SIL_Extraction->SIL_Ratio SIL_Result Reliable Quantification SIL_Ratio->SIL_Result Analog_IS Analog IS Analog_IS->Analog_Extraction Analog_Ratio Potentially Biased Analyte/IS Ratio Analog_Extraction->Analog_Ratio Analog_Result Less Reliable Quantification Analog_Ratio->Analog_Result

Advantage of SIL-IS over analog IS.

References

Navigating Isotopic Purity: A Comparative Guide to Drospirenone-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Drospirenone-d4 as an internal standard, ensuring its isotopic purity is paramount for accurate and reliable quantitative analysis. This guide provides an objective comparison of methodologies to assess isotopic purity, presents a framework for evaluating commercially available this compound, and details experimental protocols for its use in quantitative assays.

The use of deuterated internal standards, such as this compound, is a cornerstone of precise bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). These standards closely mimic the physicochemical properties of the analyte, Drospirenone, allowing for effective correction of variability during sample preparation and analysis. However, the accuracy of this correction is directly dependent on the isotopic purity of the deuterated standard. Inadequate purity can lead to analytical bias and compromise the integrity of study results.

Assessing Isotopic Purity: A Tale of Two Techniques

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Each method offers distinct advantages and, when used in concert, they provide a comprehensive characterization of the isotopic enrichment and distribution.

Quantitative NMR (qNMR) spectroscopy is a powerful tool for determining the degree of deuteration by comparing the integral of the residual proton signals in the deuterated compound to that of a certified reference standard. ¹H NMR, in particular, is highly precise for quantifying the small amounts of residual protons.

High-Resolution Mass Spectrometry (HRMS) , on the other hand, excels at providing detailed information about the distribution of isotopologues. By accurately measuring the mass-to-charge ratio, HRMS can distinguish between molecules with different numbers of deuterium atoms (e.g., d3, d4, d5), allowing for the calculation of the percentage of the desired deuterated species.

A combined approach, leveraging both NMR and HRMS, offers the most robust assessment of isotopic purity, confirming both the degree of deuteration and the distribution of isotopologues.[1]

Comparison of this compound from Commercial Suppliers

Obtaining high-purity this compound is crucial for assay performance. While Certificates of Analysis (CoAs) from suppliers provide lot-specific purity data, this information is not always publicly available for direct comparison. However, based on typical specifications for high-quality deuterated standards, a representative comparison is presented below. Researchers should always refer to the CoA for the specific lot they are using.

SupplierStated Isotopic Purity/EnrichmentAnalytical Method(s)Availability of Certificate of Analysis
Supplier A (e.g., LGC Standards) >95% (HPLC)[2][3]HPLC, Mass Spectrometry, NMR[4]Yes, upon request[5]
Supplier B (e.g., Simson Pharma) Accompanied by Certificate of AnalysisNot explicitly stated, but CoA providedYes, provided with the product
Supplier C (e.g., Toronto Research Chemicals) Delivered with a complete analytical data packageNMR, HPLC, MS, Elemental AnalysisYes, provided with the product
Supplier D (e.g., MedChemExpress) Not explicitly statedNot explicitly statedData Sheet and SDS available

Note: This table is a representative example. Isotopic purity can vary between lots, and it is imperative to consult the Certificate of Analysis for the specific product purchased.

Alternative Internal Standards for Drospirenone Analysis

While this compound is an ideal internal standard due to its structural identity with the analyte, other compounds can be employed. The choice of an internal standard should be guided by its structural similarity, chromatographic behavior, and ionization efficiency relative to the analyte.

Internal StandardAdvantagesDisadvantages
Levonorgestrel Commercially available and has been used in published methods.Structural differences may lead to variations in extraction recovery and matrix effects compared to Drospirenone.
Medroxyprogesterone acetate Another synthetic progestin that could potentially be used.Significant structural differences compared to Drospirenone, which could impact analytical performance.
Other Deuterated Drospirenone Isotopologues (e.g., Drospirenone-d3) Closer structural similarity than non-isotopically labeled analogues.May not be as readily available as this compound. Potential for isotopic crosstalk if not adequately resolved chromatographically.

Experimental Protocols

Quantitative Analysis of Drospirenone in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Drospirenone in a biological matrix using this compound as an internal standard. Method optimization and validation are essential for each specific application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).

  • Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Drospirenone: e.g., m/z 367.2 → 225.1

    • This compound: e.g., m/z 371.2 → 229.1 (Note: These transitions are examples and should be optimized for the specific instrument used.)

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of Drospirenone into blank plasma.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Drospirenone to this compound against the concentration of Drospirenone.

  • Determine the concentration of Drospirenone in the unknown samples from the calibration curve.

Assessment of Isotopic Purity of this compound

Workflow for Isotopic Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Purity Confirmation prep Dissolve this compound in appropriate solvent qnmr Quantitative NMR (qNMR) prep->qnmr hrms High-Resolution Mass Spectrometry (HRMS) prep->hrms nmr_analysis Determine degree of deuteration (residual proton signals) qnmr->nmr_analysis ms_analysis Determine isotopologue distribution (d0, d1, d2, d3, d4, etc.) hrms->ms_analysis purity Confirm Isotopic Purity and Enrichment nmr_analysis->purity ms_analysis->purity

Caption: Workflow for assessing the isotopic purity of this compound.

1. Quantitative NMR (qNMR) Protocol for Isotopic Purity

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified qNMR reference standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Integrate a well-resolved signal from the residual protons in this compound and a signal from the qNMR reference standard. The isotopic purity can be calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the sample and the standard.

2. High-Resolution Mass Spectrometry (HRMS) Protocol for Isotopic Purity

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an LC system. Acquire full-scan mass spectra in the appropriate mass range to include all expected isotopologues.

  • Data Analysis: Extract the ion chromatograms or view the mass spectrum for the unlabeled Drospirenone (d0) and all deuterated isotopologues (d1, d2, d3, d4, etc.). Determine the peak area or intensity for each isotopologue.

  • Calculation: Calculate the isotopic purity as the percentage of the peak area of the desired isotopologue (d4) relative to the sum of the peak areas of all detected isotopologues.

Comparison of Isotopic Purity Assessment Methods

G cluster_qnmr Quantitative NMR (qNMR) cluster_hrms High-Resolution Mass Spectrometry (HRMS) qnmr_adv Advantages: - High precision for determining overall deuteration level - Non-destructive hrms_adv Advantages: - Provides detailed isotopologue distribution - High sensitivity qnmr_disadv Disadvantages: - Does not provide detailed isotopologue distribution - Requires a certified reference standard hrms_disadv Disadvantages: - Quantification can be influenced by ionization efficiency - May require careful calibration for accurate ratios

Caption: Key advantages and disadvantages of qNMR and HRMS for isotopic purity assessment.

By carefully selecting a high-purity this compound standard and rigorously validating the analytical method, researchers can ensure the generation of high-quality, reliable data in their quantitative studies. The combined use of NMR and HRMS for the characterization of the internal standard provides the highest level of confidence in its isotopic purity.

References

Drospirenone-d4 as a Certified Reference Material for Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical quality control and bioanalytical testing, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. This guide provides a comprehensive comparison of Drospirenone-d4, a certified reference material, with other alternatives for the quality control of drospirenone, a synthetic progestin widely used in oral contraceptives. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Deuterium-labeled compounds, such as this compound, are the preferred internal standards for mass spectrometry-based bioanalysis. Due to their near-identical chemical and physical properties to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for effective compensation for variations in sample preparation, instrument response, and matrix effects, leading to highly reliable and reproducible results. A bioequivalence study of drospirenone/ethinyl estradiol tablets utilized this compound as a stable isotopic labeled internal standard for the simultaneous determination of both active ingredients in human plasma by LC-MS/MS[1].

An Alternative Approach: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structural analog can be a viable alternative. For the analysis of drospirenone, Levonorgestrel has been successfully used as an internal standard in a validated bioanalytical method[2]. While not identical, a carefully selected structural analog should mimic the analytical behavior of the target analyte as closely as possible. However, it is important to note that differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization response, which may impact the accuracy of the results.

Performance Data: A Comparative Overview

The following tables summarize the validation parameters for analytical methods employing this compound and Levonorgestrel as internal standards for the quantification of drospirenone in human plasma. The data is compiled from separate studies and provides a comparative view of the performance of each internal standard.

Table 1: Method Validation Parameters with this compound as Internal Standard [1]

ParameterPerformance
Linearity Range2.50 to 375.00 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)2.50 ng/mL
Intra-assay Precision and AccuracyWithin ±15% of nominal values
Inter-assay Precision and AccuracyWithin ±15% of nominal values
StabilityStable under various storage conditions (benchtop, freeze-thaw, autosampler)

Table 2: Method Validation Parameters with Levonorgestrel as Internal Standard [2]

ParameterPerformance
Linearity Range5 to 100 ng/mL
Correlation Coefficient (r²)0.9998
Intra-batch Precision (CV%)≤ 5.58%
Intra-batch Accuracy (RE%)-3.34% to +6.27%
Inter-batch Precision (CV%)< 6.08%
Inter-batch Accuracy (RE%)-1.84% to +6.73%
Mean Extraction Recovery83.31% - 92.58%

Experimental Protocols

Method 1: Quantification of Drospirenone using this compound Internal Standard by LC-MS/MS

This method is based on a bioequivalence study for drospirenone and ethinyl estradiol tablets[1].

1. Sample Preparation:

  • A liquid-liquid extraction or solid-phase extraction is typically performed on plasma samples.

  • This compound internal standard is added to all samples, calibration standards, and quality control samples.

2. Chromatographic Conditions:

  • HPLC System: Waters XSelect® HSS T3 HPLC column.

  • Mobile Phase: A gradient of acetonitrile and formic acid in water.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both drospirenone and this compound.

Method 2: Quantification of Drospirenone using Levonorgestrel Internal Standard by LC-MS/MS

This method is based on a validated bioanalytical method for the determination of drospirenone in human plasma.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction with dichloromethane.

  • Levonorgestrel internal standard is added to the plasma samples.

2. Chromatographic Conditions:

  • Column: Peerless cyano column.

  • Mobile Phase: Isocratic mixture of methanol and ammonium formate buffer.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: TurboIonSpray in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the fragmentation of protonated ions for both drospirenone and levonorgestrel.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship in selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Levonorgestrel) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation Inject Sample ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification logical_relationship cluster_goal Analytical Goal cluster_is_choice Internal Standard Choice cluster_options Options cluster_rationale Rationale goal Accurate Quantification of Drospirenone is_choice Select Internal Standard goal->is_choice d4 This compound (Stable Isotope Labeled) is_choice->d4 analog Levonorgestrel (Structural Analog) is_choice->analog d4_rationale Gold Standard: - Identical physicochemical properties - Co-elution - Compensates for matrix effects effectively d4->d4_rationale analog_rationale Alternative: - Similar chemical structure - May have different extraction recovery and ionization efficiency analog->analog_rationale

References

Comparative analysis of different analytical techniques for drospirenone quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Techniques for the Quantification of Drospirenone

The accurate quantification of drospirenone, a synthetic progestin widely used in oral contraceptives, is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common methods—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry—supported by experimental data and detailed methodologies.

Quantitative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the different techniques used in drospirenone analysis.

Analytical TechniqueLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
HPLC-UV 3 - 18[1][2]99.06 - 100.78[1][2]< 2.0[1]0.160.75
30 - 24098.9 - 101.2< 0.5--
5 - 60100.4 ± 0.5< 1.4--
10 - 60----
LC-MS/MS 0.00100363 - 0.1711522480 - 120< 15-0.000993
0.5 - 250 (ng/mL)Within 15% of expected--0.5 (ng/mL)
2 - 100 (ng/mL)-3.7 to 11.3< 10-2 (ng/mL)
5 - 100 (ng/mL)-3.34 to +6.73< 6.08-5 (ng/mL)
UV-Vis Spectrophotometry 3 - 1599.28 - 102.111.730.3631.04
10 - 50----
0.5 - 32----
HPTLC 150 - 400 (ng/spot)98.30 ± 0.15Intraday: 0.76-1.32, Interday: 0.73-1.01--

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for routine quality control of drospirenone in pharmaceutical dosage forms due to its robustness and cost-effectiveness.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used. A common column choice is a C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).

  • Mobile Phase : A mixture of organic solvent and water is typically used. For example, a mobile phase of methanol and water in a 65:35 v/v ratio has been reported. Another common mobile phase is acetonitrile and water in a 65:35 v/v ratio.

  • Detection : UV detection is commonly performed at the maximum absorption wavelength of drospirenone, which is around 245-247 nm.

  • Sample Preparation :

    • Standard Solution : A stock solution of drospirenone is prepared by dissolving a known amount of the standard substance in a suitable solvent like methanol. Working standards are prepared by diluting the stock solution to the desired concentrations.

    • Tablet Sample : A number of tablets are weighed and finely powdered. An amount of powder equivalent to a single dose of drospirenone is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered before injection into the HPLC system.

  • Validation : The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of drospirenone in complex biological matrices like human plasma.

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.

  • Sample Preparation (for plasma samples) :

    • Solid-Phase Extraction (SPE) : This is a common technique to extract drospirenone from plasma and remove interfering substances.

    • Liquid-Liquid Extraction : An alternative to SPE, where the plasma sample is extracted with an immiscible organic solvent.

  • Chromatographic Conditions : A C18 analytical column is often used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol mixture).

  • Mass Spectrometry : The mass spectrometer is operated in the positive ionization mode. The quantification is typically performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for drospirenone and an internal standard.

  • Validation : The method is validated for linearity, sensitivity (LLOQ), selectivity, accuracy, precision, and stability in the biological matrix.

UV-Visible Spectrophotometry

This is a simpler and more cost-effective method, suitable for the quantification of drospirenone in bulk drug and simple pharmaceutical formulations.

  • Instrumentation : A UV-Visible spectrophotometer.

  • Solvent : Ethanol is a commonly used solvent as drospirenone is freely soluble in it.

  • Procedure :

    • The wavelength of maximum absorbance (λmax) for drospirenone in the chosen solvent is determined (typically around 274 nm in ethanol).

    • A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

    • The sample solution is prepared by dissolving the drug product in the solvent and its absorbance is measured.

    • The concentration of drospirenone in the sample is determined from the calibration curve.

  • Validation : The method is validated for linearity, accuracy, precision, and robustness as per ICH guidelines.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_powder Weigh Tablet Powder start->weigh_powder dissolve Dissolve in Mobile Phase weigh_powder->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (245-247 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify end End quantify->end

Caption: Workflow for Drospirenone Quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start plasma Plasma Sample start->plasma extraction Solid-Phase or Liquid-Liquid Extraction plasma->extraction reconstitute Reconstitute Extract extraction->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify end End quantify->end

Caption: Workflow for Drospirenone Quantification by LC-MS/MS.

UVVIS_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Start weigh_sample Weigh Sample start->weigh_sample dissolve Dissolve in Solvent (e.g., Ethanol) weigh_sample->dissolve dilute Dilute to appropriate concentration dissolve->dilute measure_abs Measure Absorbance at λmax (274 nm) dilute->measure_abs calculate Calculate Concentration using Calibration Curve measure_abs->calculate end End calculate->end

Caption: Workflow for Drospirenone Quantification by UV-Vis Spectrophotometry.

References

The Gold Standard of Quantification: Justification for Using a Deuterated Internal Standard Over a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accurate quantification of target analytes is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique, and the use of an internal standard (IS) is a long-established practice to ensure data integrity by correcting for variability throughout the analytical process.[1] An internal standard, a compound added at a constant concentration to all samples, calibrators, and quality controls, normalizes for variations in sample preparation, instrument response, and matrix effects.[2]

The choice of this internal standard is a critical decision, with two primary candidates: a stable isotope-labeled (SIL) internal standard, such as a deuterated standard, or a structural analog. While both are employed, a strong scientific and regulatory consensus favors the use of deuterated standards for achieving the highest quality of data.[1] This guide provides an objective comparison, supported by experimental data and detailed methodologies, to justify the selection of a deuterated internal standard over a structural analog for rigorous quantitative bioanalysis.

The Core Advantage: Near-Identical Physicochemical Properties

A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[3] This subtle modification results in a different mass-to-charge ratio (m/z), allowing for its distinction from the analyte by the mass spectrometer. Crucially, all other physicochemical properties remain nearly identical.[3]

In contrast, a structural analog is a different chemical compound chosen for its structural similarity to the analyte. However, even minor differences in structure can lead to significant variations in analytical behavior, potentially compromising the accuracy and precision of the quantification.

Performance Showdown: Deuterated vs. Structural Analog Internal Standards

The superiority of a deuterated internal standard becomes evident when examining key bioanalytical validation parameters. A deuterated IS is expected to co-elute with the analyte and exhibit the same behavior during sample extraction and ionization, thereby providing more effective compensation for matrix effects. Structural analogs, due to their different chemical nature, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable correction.

The following table summarizes typical quantitative data from a comparative experiment designed to quantify a drug in human plasma using either a deuterated internal standard or a structural analog.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardAcceptance Criteria (FDA/EMA)
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +15.0%Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 5.0%≤ 15.0%≤ 15% (≤ 20% at LLOQ)
Matrix Factor (CV%) < 4.0%> 15.0%CV ≤ 15%
Recovery Reproducibility (CV%) ≤ 6.0%≤ 18.0%Not explicitly defined, but should be consistent

Data is representative and compiled from principles described in referenced literature.

As the data illustrates, the use of a deuterated internal standard typically results in significantly better accuracy and precision, and a much lower matrix effect variability, ensuring a more robust and reliable assay.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective:

To assess the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Materials:
  • Analyte of interest

  • Deuterated internal standard

  • Structural analog internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:
  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, the deuterated IS, and the structural analog IS in a suitable organic solvent (e.g., methanol).

  • Preparation of Spiking Solutions: Create working solutions of the analyte and both internal standards at appropriate concentrations for spiking into the matrix and solvent.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Spike the analyte and each internal standard into the mobile phase or a solvent identical to the final reconstituted sample solution.

    • Set 2 (Post-Spiked Matrix): Extract blank plasma from the six different sources. Spike the analyte and each internal standard into the final, clean extract.

    • Set 3 (Pre-Spiked Matrix): Spike the analyte and each internal standard into the blank plasma from the six different sources before the extraction process.

  • Sample Processing: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples from Set 3. Evaporate and reconstitute all final extracts in the same solvent.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated to assess the degree of ion suppression or enhancement. It is determined by the ratio of the peak area of the analyte or IS in the presence of the matrix to the peak area in a neat solution.

    • MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

    The variability of the matrix factor across the different sources of the biological matrix is then calculated as a percentage coefficient of variation (%CV). A lower %CV indicates better compensation for matrix effects by the internal standard.

Visualizing the Rationale and Workflow

The decision to use a deuterated internal standard and the impact of this choice on the analytical workflow can be visualized through the following diagrams.

G cluster_0 Internal Standard Selection start Need for Quantitative Bioanalysis is_needed Internal Standard Required? start->is_needed yes_is Yes is_needed->yes_is Typically no_is No (Justification Required) is_needed->no_is Rarely sil_available Stable Isotope-Labeled (SIL) IS Available? yes_is->sil_available use_sil Use SIL IS (Deuterated Preferred) sil_available->use_sil Yes analog_available Structural Analog Available? sil_available->analog_available No use_analog Use Structural Analog IS analog_available->use_analog Yes develop_new Develop Method without IS (Challenging) analog_available->develop_new No

Caption: Decision tree for internal standard selection in bioanalysis.

G cluster_0 Analyte and IS in Sample Matrix cluster_1 Sample Preparation (Extraction) cluster_2 LC Separation & MS Ionization cluster_3 Quantitative Result Analyte Analyte Extraction_Analyte Analyte Recovery Analyte->Extraction_Analyte Deuterated_IS Deuterated IS Extraction_Deuterated Deuterated IS Recovery (Similar to Analyte) Deuterated_IS->Extraction_Deuterated Analog_IS Structural Analog IS Extraction_Analog Analog IS Recovery (Potentially Different) Analog_IS->Extraction_Analog Ionization_Analyte Analyte Signal Extraction_Analyte->Ionization_Analyte Ionization_Deuterated Deuterated IS Signal (Tracks Analyte Signal) Extraction_Deuterated->Ionization_Deuterated Ionization_Analog Analog IS Signal (Variable Tracking) Extraction_Analog->Ionization_Analog Accurate_Result Accurate & Precise Quantification Ionization_Analyte->Accurate_Result Inaccurate_Result Potentially Inaccurate Quantification Ionization_Analyte->Inaccurate_Result Ionization_Deuterated->Accurate_Result Effective Correction Ionization_Analog->Inaccurate_Result Ineffective Correction

Caption: Impact of IS choice on analytical signal integrity.

Conclusion

The use of a deuterated internal standard is strongly justified for bioanalytical methods, particularly those intended for regulatory submission. While not without potential challenges, such as the chromatographic isotope effect in some cases, the benefits of a deuterated IS in providing superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability far outweigh the drawbacks. The near-identical physicochemical properties to the analyte make it the ideal tool to ensure the reliability and integrity of quantitative data in drug development and other critical research areas. The preference of regulatory agencies for stable isotope-labeled internal standards further solidifies their position as the gold standard in bioanalysis.

References

Safety Operating Guide

Proper Disposal of Drospirenone-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This guide provides a comprehensive, step-by-step procedure for the proper disposal of drospirenone-d4, a deuterated form of the synthetic progestin drospirenone. Due to the lack of specific disposal data for this compound, the following procedures are based on established protocols for drospirenone and general principles of hazardous pharmaceutical waste management.

Drospirenone is recognized as a reproductive toxin and a suspected carcinogen, and it is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, this compound must be managed as a hazardous waste to prevent occupational exposure and environmental contamination. Adherence to federal, state, and local regulations is mandatory.

Key Chemical and Safety Data

Understanding the properties of a compound is the first step toward its safe handling and disposal. The following table summarizes key data for drospirenone, which should be used as a reference for handling this compound.

PropertyValue
Chemical Formula C₂₄H₃₀O₃ (for Drospirenone)
Physical State White to tan powder
Hazard Statements H360: May damage fertility or the unborn child.[1][3] H351: Suspected of causing cancer.[2] H411: Toxic to aquatic life with long lasting effects.
Signal Word Danger
Incompatibilities Strong oxidizing agents, strong bases

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound should be handled with the utmost care, following a clearly defined protocol to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste this compound, including pure compound, contaminated materials (e.g., gloves, wipes, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
  • The container must be leak-proof, compatible with the chemical, and kept securely closed when not in use.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."
  • The label must also include the chemical name ("this compound"), the associated hazards (e.g., "Reproductive Toxin," "Suspected Carcinogen," "Ecotoxin"), and the accumulation start date.

3. Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
  • The storage area should be accessible only to authorized personnel.

4. Arrange for Professional Disposal:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste.
  • Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to significant environmental contamination and regulatory penalties.

5. Spill Management:

  • In the event of a spill, evacuate the area and prevent the spread of the material.
  • Wear appropriate PPE before attempting to clean up the spill.
  • Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.
  • Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste. A sodium hypochlorite solution may be used for cleaning the non-recoverable remainder.

Regulatory Framework

The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by several federal agencies in the United States:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Drug Enforcement Administration (DEA): Oversees the disposal of controlled substances. While drospirenone is not a controlled substance, it is important to be aware of DEA regulations for other laboratory chemicals.

Many states have their own regulations that may be more stringent than federal laws. Always consult your local and institutional guidelines.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in the available safety and regulatory literature. The standard and required "protocol" is to manage it as a hazardous waste and transfer it to a licensed disposal facility. The primary method of treatment for such pharmaceutical waste is typically high-temperature incineration at a permitted facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Drospirenone_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Waste Management cluster_final Final Disposition start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste into a Designated Container ppe->segregate Step 2 label_container Label Container as 'Hazardous Waste' (Name, Hazards, Date) segregate->label_container Step 3 store Store in a Secure, Designated Area label_container->store Step 4 contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Step 5 licensed_disposal Transfer to a Licensed Hazardous Waste Vendor contact_ehs->licensed_disposal Step 6 incineration High-Temperature Incineration at a Permitted Facility licensed_disposal->incineration Step 7

References

Essential Safety and Logistical Information for Handling Drospirenone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Drospirenone-d4 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure minimal exposure and a safe laboratory environment. Since this compound is a deuterated analog of Drospirenone, it should be handled with the same precautions as the parent compound.

Hazard Identification and Occupational Exposure

Drospirenone is a synthetic progestin and is considered a potent compound. The primary hazards are related to its hormonal activity. It is suspected of causing cancer and may damage fertility or the unborn child[1]. Due to its potency, it is recommended to handle Drospirenone and its analogs within an appropriate Occupational Exposure Band (OEB), likely OEB 3 or 4, which necessitates stringent containment and personal protective equipment (PPE) protocols[2].

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Carcinogenicity: Suspected of causing cancer[1].

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Parameter Value Reference
Occupational Exposure Band (OEB) 3 or 4 (assumed)
Oral LD50 (Mouse) 300 mg/kg
Oral LD50 (Rat) 980 mg/kg

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following PPE is recommended:

PPE Component Specification Rationale
Respiratory Protection NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations.Prevents inhalation of airborne particles. A PAPR is recommended for procedures with a higher potential for aerosolization.
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Body Protection Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back. A "bunny suit" or coverall offers more complete protection.Prevents contamination of personal clothing and skin.
Foot Protection Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Step-by-Step Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood, biological safety cabinet, or a glove box.

  • Ensure adequate general or local exhaust ventilation to keep airborne concentrations low.

  • Decontaminate all surfaces and equipment before and after handling.

  • Have a spill kit readily available and ensure all personnel are trained on emergency procedures.

2. Weighing and Aliquoting:

  • Use dedicated, disposable spatulas and weigh boats to prevent cross-contamination.

  • Handle the compound gently to minimize dust formation.

3. Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Whenever possible, use closed systems for transferring solvents and solutions to minimize exposure.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment with an appropriate cleaning agent, such as a sodium hypochlorite solution.

  • Carefully remove and dispose of all PPE as hazardous waste.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood/BSC) don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Gather Materials & Spill Kit don_ppe->gather_materials weigh 4. Weigh Compound gather_materials->weigh dissolve 5. Prepare Solution weigh->dissolve decontaminate 6. Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe

Safe handling workflow for this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure.

1. Waste Segregation and Collection:

  • Collect all solid waste, including contaminated PPE, weigh boats, and vials, in a designated, properly labeled, and sealed hazardous waste container.

  • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not mix with other incompatible chemical wastes.

2. Labeling:

  • Clearly label all waste containers as "Hazardous Waste" and include the chemical name "this compound".

3. Final Disposal:

  • Arrange for disposal through a licensed hazardous waste disposal company in accordance with federal, state, and local regulations.

  • For unused or expired products, do not dispose of them down the drain. If a take-back program is not available, mix the material with an unappealing substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash. However, for a laboratory setting, professional hazardous waste disposal is the recommended route.

Emergency Procedures

Spills:

  • Evacuate the area and prevent entry.

  • Wearing appropriate PPE, clean up spills immediately.

  • For solid spills, gently sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent and place it in a hazardous waste container.

  • Decontaminate the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove from exposure and move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.

  • In all cases of exposure, seek immediate medical attention.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。